Quinoline, (1-methylethyl)-
Description
The exact mass of the compound Quinoline, (1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYWOOUKPVJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862642 | |
| Record name | 4-(Propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17507-25-4, 1333-53-5 | |
| Record name | 4-(1-Methylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17507-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylquinoline (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017507254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, (1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LQY06C93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-methylethyl)-quinoline: Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-methylethyl)-quinoline, a substituted heterocyclic aromatic compound. Focusing primarily on the well-documented 6-isopropylquinoline isomer, this document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, offering valuable insights for its application in research and drug development.
Structure and IUPAC Nomenclature
(1-methylethyl)-quinoline, commonly known as isopropylquinoline, belongs to the quinoline family of compounds. The core of this molecule is a quinoline bicyclic heterocycle, which consists of a benzene ring fused to a pyridine ring. The "1-methylethyl" group, more commonly referred to as an isopropyl group, is a substituent on this quinoline core.
The IUPAC nomenclature for substituted quinolines follows a systematic numbering of the bicyclic ring system. Numbering begins at the nitrogen atom, proceeding around the pyridine ring and then through the fused benzene ring. Therefore, the precise IUPAC name of a (1-methylethyl)-quinoline depends on the position of the isopropyl group. A prominent and well-studied isomer is 6-(1-methylethyl)-quinoline , also known as 6-propan-2-ylquinoline or 6-isopropylquinoline .
Structure of 6-(1-methylethyl)-quinoline:
Physicochemical and Quantitative Data
The physicochemical properties of (1-methylethyl)-quinolines are crucial for their application in various scientific fields, including medicinal chemistry and materials science. The following table summarizes the key quantitative data for 6-isopropylquinoline (CAS No: 135-79-5).
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₂H₁₃N | - | [1] |
| Molecular Weight | 171.24 | g/mol | [2] |
| Density | 1.019 - 1.025 | g/cm³ at 25 °C | [3] |
| Boiling Point | 143 °C at 12 mmHg; 100 °C at 0.50 mm Hg | °C | [3] |
| Flash Point | 91.11 | °C | [3] |
| Water Solubility | 287 (experimental) | mg/L at 20 °C | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.3 - 3.8 (estimated) | - | [4] |
| pKa | 5.16 ± 0.10 (predicted) | - | |
| Refractive Index | 1.586 - 1.593 | at 20 °C | [3] |
| Vapor Pressure | 0.011 | mmHg at 25 °C | [3] |
Experimental Protocols: Synthesis of 6-(1-methylethyl)-quinoline
The synthesis of substituted quinolines is often achieved through classic named reactions. The Doebner-von Miller reaction is a widely recognized method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction is a variation of the Skraup synthesis and is particularly useful for producing substituted quinolines.[5][6]
Doebner-von Miller Synthesis of 6-isopropylquinoline
This protocol describes a plausible experimental procedure for the synthesis of 6-isopropylquinoline from 4-isopropylaniline and an α,β-unsaturated carbonyl compound.
Reaction Scheme:
4-isopropylaniline + α,β-unsaturated aldehyde/ketone --(Acid Catalyst)--> 6-isopropylquinoline
Materials and Reagents:
-
4-isopropylaniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or a Lewis acid like tin tetrachloride)[2]
-
Oxidizing agent (often the Schiff base intermediate or air)
-
Solvent (e.g., water, or a biphasic system to reduce polymerization of the carbonyl compound)[7]
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylaniline in the chosen solvent.
-
Addition of Reagents: Slowly add the acid catalyst to the aniline solution with cooling. Subsequently, add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure of the synthesized 6-isopropylquinoline using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Signaling Pathways
Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[8] The introduction of an isopropyl group can modulate these activities.
Antimicrobial Activity
Quinoline derivatives have been shown to possess significant antimicrobial properties. Some isoquinoline compounds, for example, have demonstrated the ability to perturb the cell wall and nucleic acid biosynthesis in Staphylococcus aureus.[9][10] This suggests a potential mechanism of action for isopropylquinoline derivatives as antibacterial agents.
Anticancer Activity
The quinoline scaffold is a key component in many anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[11] Several studies have highlighted the role of quinoline derivatives as inhibitors of critical signaling pathways in cancer cells, such as the NF-κB and PI3K/AkT/mTOR pathways.[12][13] While specific studies on 6-isopropylquinoline are limited, its structural similarity to other biologically active quinolines suggests it could be a candidate for investigation in cancer research.
Visualization of a Putative Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by quinoline derivatives, leading to an anticancer effect. This is a representative pathway, and the specific interactions of 6-isopropylquinoline would require further experimental validation.
Caption: Putative anticancer signaling pathways targeted by quinoline derivatives.
Conclusion
(1-methylethyl)-quinoline, particularly the 6-isopropyl isomer, is a versatile compound with well-defined physicochemical properties. Its synthesis via established methods like the Doebner-von Miller reaction makes it an accessible building block for further chemical exploration. The known biological activities of the broader quinoline class, especially in antimicrobial and anticancer applications, highlight the potential of isopropyl-substituted quinolines as lead compounds in drug discovery and development. Further research into the specific mechanisms of action and biological targets of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 4. Isopropyl Quinoline | Givaudan [givaudan.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Isopropylquinoline: A Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth overview of isopropylquinoline, a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life science industries.
Core Chemical Data
Isopropylquinoline exists in several isomeric forms, distinguished by the position of the isopropyl group on the quinoline ring structure. The molecular formula for all isomers is C₁₂H₁₃N, with a consistent molecular weight of 171.24 g/mol . Below is a summary of the key isomers and their corresponding Chemical Abstracts Service (CAS) numbers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Isopropylquinoline | 17507-24-3 | C₁₂H₁₃N | 171.24 |
| 4-Isopropylquinoline | 1333-53-5 | C₁₂H₁₃N | 171.24 |
| 6-Isopropylquinoline | 135-79-5 | C₁₂H₁₃N | 171.24 |
| 8-Isopropylquinoline | 6457-30-3 | C₁₂H₁₃N | 171.24 |
Synthesis and Experimental Protocols
The synthesis of quinoline derivatives can be achieved through various methods. A common approach is the Skraup synthesis, which involves the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines like isopropylquinoline, modifications of this and other cyclization reactions are employed.
General Experimental Protocol for the Synthesis of 8-Isopropylquinoline:
While specific, detailed protocols for the synthesis of each isopropylquinoline isomer are proprietary or published in specialized literature, a general methodology can be extrapolated from established quinoline synthesis procedures. The following is a representative protocol for the synthesis of 8-isopropylquinoline, based on the principles of the Skraup reaction.
Materials:
-
2-Isopropylaniline
-
Glycerol
-
Aniline
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other oxidizing agent)
-
Iron(II) sulfate (optional, as a moderator)
Procedure:
-
In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with concentrated sulfuric acid.
-
Slowly, and with cooling, glycerol is added to the sulfuric acid.
-
2-Isopropylaniline is then carefully added to the mixture.
-
An oxidizing agent, such as nitrobenzene, is introduced. A small amount of iron(II) sulfate can be added to moderate the reaction.
-
The mixture is heated cautiously. The reaction is often exothermic and may require initial cooling before heating to reflux.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled and poured into a large volume of water.
-
The solution is then neutralized with a base, such as sodium hydroxide, which precipitates the crude product.
-
The crude 8-isopropylquinoline is then purified using techniques such as steam distillation followed by fractional distillation or column chromatography.
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.
Biological Significance and Signaling Pathways
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These compounds form the core structure of many pharmaceuticals and have been investigated for their potential as:
-
Antimalarial agents[4]
Inhibition of the NF-κB Signaling Pathway:
Recent research has highlighted the role of certain quinoline derivatives as modulators of critical cellular signaling pathways. For instance, a novel quinoline compound has been identified as an inhibitor of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor pathway.[5] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[5]
The mechanism of inhibition by this quinoline derivative involves interference with the nuclear translocation of NF-κB, thereby preventing the transcription of downstream target genes.[5] This discovery opens avenues for the development of novel therapeutic agents targeting NF-κB-driven pathologies.
Below is a diagram illustrating the logical flow of the canonical NF-κB signaling pathway and the point of intervention by a quinoline inhibitor.
Figure 1: Canonical NF-κB signaling pathway and inhibition by a quinoline derivative.
Future Directions
The versatility of the isopropylquinoline scaffold presents a promising platform for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships of different isomers and their derivatives is warranted to explore their full potential in drug discovery. In particular, the development of specific inhibitors for signaling pathways implicated in disease offers a promising avenue for future investigation.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physicochemical Properties of Isopropylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of isopropylquinoline. Isopropylquinoline, a substituted derivative of quinoline, is a significant scaffold in medicinal chemistry and a component in various industrial applications, notably in the fragrance industry. Understanding its physicochemical characteristics is paramount for its application in drug design, formulation development, and for predicting its environmental fate and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations of synthetic and analytical workflows.
Core Physicochemical Data
The physicochemical properties of isopropylquinoline can vary depending on the position of the isopropyl group on the quinoline ring. The most common isomers are 6-isopropylquinoline, 4-isopropylquinoline, and 8-isopropylquinoline. The following tables summarize the available quantitative data for these isomers.
Table 1: General and Physical Properties of Isopropylquinoline Isomers
| Property | 6-Isopropylquinoline | 4-Isopropylquinoline | 8-Isopropylquinoline |
| Molecular Formula | C₁₂H₁₃N[1] | C₁₂H₁₃N | C₁₂H₁₃N[2] |
| Molecular Weight | 171.24 g/mol [3] | 171.24 g/mol | 171.24 g/mol [2] |
| Appearance | Colorless to yellow liquid[3][4] | Pale yellow to yellow clear liquid (est.)[5] | Colorless to pale yellow clear liquid (est.)[6] |
| Odor | Earthy, woody, root-like | - | - |
| Boiling Point | 280.71 °C (EPI 4.0)[4]; 100.00 °C @ 0.50 mm Hg[7] | 277.00 to 279.00 °C @ 760.00 mm Hg[5] | 271.52 °C @ 760.00 mm Hg (est.)[6]; 133-134 °C[8] |
| Specific Gravity | 1.019 - 1.025 @ 25 °C[4] | - | 1.026±0.06 g/cm³ (Predicted)[8] |
| Refractive Index | 1.586 - 1.593 @ 20 °C[4] | - | - |
| Vapor Pressure | 0.011 mmHg @ 25 °C (est.) | 0.007 mmHg @ 25 °C (est.)[5] | 0.011 mmHg @ 25 °C (est.)[6] |
| Flash Point | 91.11 °C (196.00 °F) TCC[7] | 114.44 °C (238.00 °F) TCC[5] | 109.90 °C (230.00 °F) (est.)[6] |
Table 2: Solubility and Partitioning Behavior of Isopropylquinoline Isomers
| Property | 6-Isopropylquinoline | 4-Isopropylquinoline | 8-Isopropylquinoline |
| Solubility in Water | Insoluble; 287 mg/L @ 20 °C (exp.)[4] | 51.26 mg/L @ 25 °C (est.)[5] | 51.26 mg/L @ 25 °C (est.)[6] |
| Solubility in Organic Solvents | Soluble in alcohol[4] | Soluble in alcohol[5] | Soluble in alcohol[6] |
| logP (o/w) | 3.537 (est.); 3.3 (Computed by XLogP3)[3] | 3.330 (est.)[5] | 3.650 (est.)[6]; 3.4 (Computed by XLogP3)[2] |
| pKa | 5.16±0.10 (Predicted)[1] | - | 4.92±0.17 (Predicted)[8] |
Synthesis of Isopropylquinoline
The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry. Two classical methods, the Skraup synthesis and the Doebner-von Miller reaction, are particularly relevant for the preparation of substituted quinolines like isopropylquinoline.
Logical Workflow for Isopropylquinoline Synthesis
Caption: Synthetic routes to isopropylquinoline.
Experimental Protocols for Physicochemical Property Determination
The accurate determination of physicochemical properties is crucial for the reliable application of isopropylquinoline in research and development. The following sections outline standard experimental protocols that can be adapted for this purpose.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a widely accepted standard for its determination.
Experimental Workflow: Shake-Flask Method for logP Determination
Caption: Workflow for logP determination.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental property. A general protocol for determining the solubility of an organic compound is as follows.
Experimental Protocol: Solubility Determination
-
Solvent Selection: A range of solvents of varying polarity should be chosen, including water, buffered aqueous solutions at different pH values, and common organic solvents (e.g., ethanol, DMSO, dichloromethane).
-
Sample Preparation: A known amount of isopropylquinoline is added to a fixed volume of the chosen solvent in a vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: If undissolved solid remains, it is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of isopropylquinoline in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is reported in units of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like isopropylquinoline, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A solution of isopropylquinoline of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[9] The ionic strength of the solution is kept constant using an electrolyte such as KCl.[10]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the isopropylquinoline solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Logical Relationship: pKa and Species Distribution
Caption: pH-dependent speciation of isopropylquinoline.
Biological Activity
While quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, specific data on the biological activities and signaling pathways of isopropylquinoline are limited in the public domain.[11][12] Its primary documented application is in the fragrance industry.[13] Some isoquinoline alkaloids have been reported to interfere with signaling pathways such as NF-κB and MAPK/ERK, but this has not been specifically demonstrated for isopropylquinoline.[14] Further research is required to elucidate the potential pharmacological effects of isopropylquinoline.
Conclusion
This technical guide has summarized the key physicochemical properties of isopropylquinoline, providing a foundation for its application in scientific research and development. The provided experimental protocols offer a starting point for the accurate determination of these properties. While data on the biological activities of isopropylquinoline are currently scarce, its structural similarity to other pharmacologically active quinolines suggests that it may be a valuable scaffold for future drug discovery efforts.
References
- 1. chem.ws [chem.ws]
- 2. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. 8-(isopropyl)quinoline CAS#: 6457-30-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.setu.ie [research.setu.ie]
- 13. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 14. uel-repository.worktribe.com:443 [uel-repository.worktribe.com:443]
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse pharmacological properties of quinoline-based compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for diverse functionalization, leading to derivatives with potent and selective effects against various pathological targets.[3] This technical guide delves into the significant therapeutic potential of quinoline derivatives, presenting a consolidated resource of their pharmacological activities supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the disruption of cellular processes like tubulin polymerization and angiogenesis.[1][2]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [5] |
| HCT-116 (Colon) | 5.34 | [5] | |
| MCF-7 (Breast) | 5.21 | [5] | |
| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [5] |
| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [5] |
| A549 (Lung) | 7.47 | [5] | |
| MCF-7 (Breast) | 6.55 | [5] | |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [4] |
| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [4] | |
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] | |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6][9]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[6][9] The intensity of the color is proportional to the number of viable cells.
Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.
Anticancer Signaling Pathways
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of tyrosine kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Quinoline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways.
Antimicrobial Activity
Quinoline derivatives, including the well-known fluoroquinolones, are potent antibacterial agents. They are also being investigated for their antifungal properties. Their primary mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [10] |
| Staphylococcus aureus | 3.12 - 12.5 | [10] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [10] | |
| Escherichia coli | 3.12 - 50 | [10] | |
| Fungal Strain | MIC (µg/mL) | ||
| Aspergillus flavus | Potentially active | [10] | |
| Aspergillus niger | Potentially active | [10] | |
| Fusarium oxysporum | Potentially active | [10] | |
| Candida albicans | Potentially active | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13]
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoline derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[11]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the microorganism.[14]
Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Antiviral Activity
Several quinoline derivatives have been identified as potent antiviral agents against a range of viruses, including coronaviruses and enteroviruses.[15][16] Their mechanisms of action can involve interfering with viral entry, replication, or other stages of the viral life cycle.[15]
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of selected quinoline derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [15] |
| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [15] |
| Quinoline analogue 19 | EV-D68 | RD | 0.05 - 0.10 | [16] |
| Quinoline compounds 1-4 | SARS-CoV-2 | Caco-2 | 5.9 - 18.9 | [17] |
| SARS-CoV-2 | Vero 76 | 1.5 - 2.9 | [17] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[18][19]
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.[20]
-
Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the quinoline derivative.[18]
-
Infection: Infect the cell monolayer with the virus-compound mixture.[18]
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[19]
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.[19]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[19] The reduction in the number of plaques in the presence of the compound compared to the control is used to determine the antiviral activity.
Workflow for assessing the antiviral activity of quinoline derivatives using the plaque reduction assay.
Anti-inflammatory Activity
Quinoline derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response.[21]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro inhibitory activity of selected quinoline derivatives against COX-1 and COX-2 enzymes, with data presented as IC50 values.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Quinoline derivative 12c | COX-2 | 0.1 | [21] |
| Quinoline derivative 14a | COX-2 | 0.11 | [21] |
| Quinoline derivative 14b | COX-2 | 0.11 | [21] |
| Quinazoline derivative 9b | COX-1 | 0.064 | [22] |
| Ibuprofen (Reference) | COX-1 | 2.19 | [22] |
Experimental Protocol: COX Inhibition Assay
The COX inhibition assay measures the ability of a compound to inhibit the activity of COX enzymes.[23][24]
Methodology:
-
Enzyme Preparation: Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), heme, and a suitable buffer.[24]
-
Inhibitor Pre-incubation: Add the quinoline derivative to the enzyme mixture and pre-incubate to allow for binding.[23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[23]
-
Reaction Quenching: Stop the reaction after a specific time by adding a quenching agent (e.g., hydrochloric acid).[24]
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] The reduction in PGE2 production in the presence of the inhibitor is a measure of its inhibitory activity.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of quinoline derivatives are often mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[25][26] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[27]
Quinoline derivatives can inhibit the NF-κB signaling pathway at multiple points, reducing pro-inflammatory gene expression.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades.[28] They are effective against the erythrocytic stages of the Plasmodium parasite. The primary mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.
Quantitative Antimalarial Data
The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.
| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [28] |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 0.014 - 5.87 µg/mL | [28] |
| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 µg/mL | [28] |
| Quinolinyl β-enaminone hybrid 95 | MDR PfK1 | 3.89 µM | [29] |
| CQS Pf3D7 | > 5 µM | [29] | |
| Compound 46 (Quinoline-pyrazole hybrid) | - | 0.036 µg/mL | [29] |
| Compound 60 (Quinoline-thiosemicarbazide hybrid) | - | 0.19 µg/mL | [29] |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro antimalarial activity of compounds.
Methodology:
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a suitable culture medium.
-
Compound Addition: Add serial dilutions of the quinoline derivative to the parasite culture in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
Conclusion
Quinoline and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects, underscores their importance in drug discovery and development. The data, protocols, and pathway visualizations presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel quinoline-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer test with the MTT assay method [bio-protocol.org]
- 7. researchhub.com [researchhub.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. youtube.com [youtube.com]
- 15. malariaworld.org [malariaworld.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. COX Inhibition Assay. [bio-protocol.org]
- 25. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Quinoline, (1-methylethyl)- in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2][3][4] The introduction of an isopropyl (1-methylethyl) substituent onto this privileged core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of isopropylquinoline derivatives. It aims to serve as a vital resource for professionals engaged in drug discovery and development by detailing experimental protocols, presenting quantitative biological data, and visualizing key molecular pathways and experimental workflows.
Introduction to the Isopropylquinoline Scaffold
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a structural motif found in numerous natural products and synthetic drugs.[2][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[6][7]
The strategic addition of a (1-methylethyl) or isopropyl group is a common tactic in medicinal chemistry to enhance a compound's therapeutic potential. This small, branched alkyl group can:
-
Increase Lipophilicity: Facilitating passage through biological membranes.
-
Enhance Binding Affinity: By providing favorable van der Waals interactions with hydrophobic pockets in target proteins.
-
Improve Metabolic Stability: The branched nature of the isopropyl group can sterically hinder metabolic enzymes, prolonging the compound's half-life.[6]
This guide will explore the synthesis and multifaceted biological activities of various isopropylquinoline isomers.
Synthesis of Isopropylquinoline Derivatives
The synthesis of the quinoline core is well-established, with several classic named reactions providing versatile routes to a wide range of derivatives. These methods can be adapted to incorporate the isopropyl group by using appropriately substituted starting materials.
Key Synthetic Reactions:
-
Skraup Synthesis: This was the first laboratory-scale synthesis of quinoline, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[6][8] By using an aniline substituted with an isopropyl group, the corresponding isopropylquinoline can be prepared.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol, offering greater flexibility in the substitution pattern.[6][8]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[6][8] It is particularly useful for preparing 2-substituted quinoline derivatives.[8]
-
Combes Quinoline Synthesis: This reaction produces 2,4-disubstituted quinolines from the condensation of anilines and β-diketones.[6][8]
The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring.
Biological Activities and Therapeutic Applications
Derivatives of the isopropylquinoline scaffold have been investigated for a range of therapeutic applications, demonstrating notable activity in anticancer, antimicrobial, and antiviral research.
Anticancer Activity
Quinoline derivatives are a significant class of anticancer agents, with mechanisms including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2] Several studies have highlighted the potential of quinoline-based compounds to induce apoptosis and arrest the cell cycle in various cancer cell lines.[1][2]
One area of interest is the development of 2-phenylquinolin-4-amine derivatives as inducers of apoptosis. In a study focused on this scaffold, several compounds demonstrated potent activity.
| Compound ID | Target Assay | IC50 / EC50 (µM) | Cancer Cell Line | Reference |
| 7a | Caspase-3 Activation | 6.06 (EC50) | - | [9] |
| 7d | Caspase-3 Activation | 6.69 (EC50) | - | [9] |
| 7a | Antiproliferative | 8.12 (IC50) | HT-29 (Colon) | [9] |
| 7d | Antiproliferative | 9.19 (IC50) | HT-29 (Colon) | [9] |
| 7i | Antiproliferative | 11.34 (IC50) | HT-29 (Colon) | [9] |
Table 1: In vitro anticancer activity of selected 2-phenylquinolin-4-amine derivatives.[9]
The mechanism often involves the activation of key apoptotic proteins. The induction of apoptosis by these compounds can be visualized as a signaling cascade.
Antimicrobial Activity
The quinoline core is present in many antibacterial and antifungal agents. Isopropylquinoline derivatives have also shown promise in this area. A study on novel quinoline derivatives designed as peptide deformylase (PDF) enzyme inhibitors demonstrated excellent activity against a range of bacterial and fungal strains.[10][11]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 2 | Bacillus cereus | 3.12 - 50 | [10][11] |
| Compound 6 | Staphylococcus | 3.12 - 50 | [10][11] |
| Compound 6 | Escherichia coli | 3.12 - 50 | [10][11] |
| Compound 6 | C. albicans | Potent Activity | [10][11] |
Table 2: In vitro antimicrobial and antifungal activity of selected quinoline derivatives.[10][11]
The mechanism of action for these compounds involves the inhibition of the bacterial enzyme peptide deformylase, which is essential for bacterial protein synthesis.
Antiviral Activity
Targeting host factors is an emerging strategy to develop broad-spectrum antiviral drugs that are less prone to resistance. Human dihydroorotate dehydrogenase (DHODH) is a crucial enzyme for pyrimidine biosynthesis and has been identified as a viable host target for antiviral therapy. A potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was discovered to be a powerful inhibitor of human DHODH.[]
| Compound ID | Target | IC50 / EC50 | Virus Strain | Reference |
| C44 | Human DHODH | 1 nM (IC50) | - | [] |
| C44 | VSV Replication | 2 nM (EC50) | Vesicular Stomatitis Virus | [] |
| C44 | WSN-Influenza Replication | 41 nM (EC50) | Influenza A Virus | [] |
Table 3: In vitro antiviral and enzyme inhibitory activity of a lead isopropylquinoline derivative.[]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HT-29) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells, with final concentrations typically ranging from 0.1 to 100 µM. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
The "Quinoline, (1-methylethyl)-" scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The incorporation of the isopropyl group effectively modulates the biological activity of the quinoline core, leading to potent compounds with anticancer, antimicrobial, and antiviral properties. The data and protocols presented in this guide underscore the significant potential of these derivatives.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the lead compounds for enhanced potency and selectivity.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.
This technical guide provides a solid foundation for researchers and scientists to build upon, accelerating the discovery and development of next-generation therapies based on the isopropylquinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Quinoline, (1-methylethyl)- | 1333-53-5 | Benchchem [benchchem.com]
- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence of quinoline alkaloids
An In-depth Technical Guide to the Natural Occurrence of Quinoline Alkaloids
Introduction
Quinoline alkaloids are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial attention for over two centuries.[1] These natural products are characterized by a fused ring structure composed of a benzene ring and a pyridine ring. Their diverse biological activities, ranging from antimalarial and anticancer to anti-inflammatory and antiviral properties, make them a focal point for researchers, scientists, and drug development professionals.[1][2]
The journey of quinoline alkaloids in modern medicine began with the isolation of quinine from the bark of the Cinchona tree in 1820, which revolutionized the treatment of malaria.[1] Another prominent member, camptothecin, isolated from Camptotheca acuminata, has become a cornerstone in the development of anticancer drugs due to its potent DNA topoisomerase I inhibitory activity.[1][2] This guide provides a comprehensive overview of the natural occurrence of quinoline alkaloids, their biosynthesis, quantitative distribution, and the experimental protocols used for their isolation and analysis.
Natural Distribution of Quinoline Alkaloids
Quinoline alkaloids are not ubiquitously distributed in nature but are found in specific families of plants, as well as in various microorganisms and, to a lesser extent, animals.[3][4]
Occurrence in the Plant Kingdom
The primary sources of quinoline alkaloids are higher plants, particularly within the Rutaceae and Rubiaceae families.[5][6]
-
Rubiaceae Family: This family is most famous for the genus Cinchona, the source of quinine, quinidine, cinchonine, and cinchonidine.[5][7] These alkaloids are predominantly located in the bark of the tree, with concentrations varying by species and age of the plant.[7] The genus Anthocephalus has also been shown to produce cinchonine.[8]
-
Rutaceae Family: A diverse range of quinoline alkaloids has been isolated from this family. Genera such as Galipea, Choisya, Ruta, and Acronychia are known producers.[5][6][9] For instance, Galipea longiflora contains 2-phenyl-quinoline and 4-methoxy-2-phenyl-quinoline as major alkaloids in all its organs.[7] Choisya ternata is a source of skimmianine, anhydroevoxine, and choisyine.[2][9]
-
Nyssaceae Family: The Chinese "Happy Tree," Camptotheca acuminata, is the natural source of the potent anticancer agent camptothecin.[2][5]
Occurrence in Microorganisms and Animals
The presence of quinoline alkaloids extends beyond the plant kingdom. Various fungi and bacteria synthesize these compounds, often as a defense mechanism to reduce competition in their environment.[3][4] Marine organisms have also been identified as sources. For example, 4,8-quinolinediol has been isolated from cephalopod ink, and 2-heptyl-4-hydroxyquinoline is produced by a marine pseudomonad.[10]
Quantitative Analysis of Quinoline Alkaloids
The concentration of quinoline alkaloids can vary significantly depending on the species, the specific organ of the organism, and environmental conditions. The following tables summarize available quantitative data from the literature.
| Alkaloid(s) | Source Organism | Plant/Organism Part | Concentration / Yield | Reference |
| Total Quinoline Alkaloids | Cinchona spp. | Bark | 6-10% of total bark weight | [7] |
| Quinine | Cinchona spp. | Bark | Varies, major component | [7] |
| Quinidine | Cinchona calisaya, C. tayansis | Bark | ~0.2% (higher in these species) | [7] |
| Total Alkaloids (TAB) | Galipea longiflora | All Organs | 93 ± 3% of TAB composition | [7] |
| 2-phenyl-quinoline | Galipea longiflora | All Organs | 67% of TAB | [7] |
| 4-methoxy-2-phenyl-quinoline | Galipea longiflora | All Organs | 11% of TAB | [7] |
| 2-pentyl-quinoline | Galipea longiflora | All Organs | 9% of TAB | [7] |
Biosynthesis of Quinoline Alkaloids
The biosynthesis of many quinoline alkaloids, particularly the Cinchona type, originates from the amino acid tryptophan.[3][11] The pathway involves a key intermediate, strictosidine, which is also a precursor for terpenoid indole alkaloids. This demonstrates a divergence in secondary metabolic pathways within the same organism.[11] Tryptophan is first converted to tryptamine, which then condenses with secologanin (a monoterpenoid) to form strictosidine.[11] Subsequent rearrangements and enzymatic modifications of the strictosidine structure lead to the formation of the characteristic quinoline core. Another biosynthetic route involves the condensation of 3-hydroxyanthranilic acid (a metabolite of tryptophan) with malonyl-SCoA, followed by cyclization.[3]
Experimental Protocols
The extraction, isolation, and characterization of quinoline alkaloids are critical steps in their study and utilization. The following sections detail common methodologies.
General Experimental Workflow
The process begins with the collection and preparation of the source material, followed by extraction, purification, and finally, analysis and identification of the target alkaloids.
Extraction Protocols
5.2.1 Soxhlet Extraction [9] This is a classical and exhaustive extraction method.
-
Preparation: Weigh 100 g of dried, powdered plant material (e.g., Choisya ternata leaves).
-
Apparatus: Place the material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent: Fill the distilling flask with a suitable solvent, such as ethanol.
-
Extraction: Heat the flask to 80°C. The solvent will vaporize, condense, and drip into the thimble, extracting the alkaloids. When the liquid level reaches the siphon arm, the extract is siphoned back into the flask.
-
Duration: Continue the process for an extended period (e.g., 72 hours) to ensure complete extraction.
-
Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract.
5.2.2 Microwave-Integrated Extraction and Leaching (MIEL) [12][13] This modern technique offers a rapid and efficient alternative to conventional methods.[13]
-
Apparatus: Perform the extraction in a multimode microwave reactor (e.g., Milestone NEOS, 2.45 GHz).
-
Sample Preparation: Place the powdered bark of Cinchona succirubra into the reactor.
-
Four-Step Process:
-
Step 1 (Impregnation): Add solvent to the sample and allow it to impregnate the plant matrix.
-
Step 2 (Microwave Heating): Apply microwave power to heat the solvent and sample, causing the plant cells to rupture and release the alkaloids. Optimal conditions are determined using response surface methodology.
-
Step 3 (Leaching): Allow the alkaloids to leach into the solvent.
-
Step 4 (Cooling/Collection): Cool the mixture and collect the extract.
-
-
Comparison: The entire MIEL process can be completed in approximately 32 minutes, yielding results quantitatively and qualitatively similar to a 3-hour Soxhlet extraction.[13]
Isolation and Purification Protocol: High-Speed Countercurrent Chromatography (HSCCC)[10]
HSCCC is a liquid-liquid partition chromatography technique effective for separating alkaloids from crude extracts.
-
Solvent System Preparation: Prepare a two-phase solvent system. A common versatile system is HEMWat (hexane-ethyl acetate-methanol-water) in a 4:6:5:5 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
-
Apparatus Setup: Fill the HSCCC coil with the stationary phase (either upper or lower phase, depending on the separation).
-
Sample Injection: Dissolve the crude extract in a small volume of the solvent system and inject it into the apparatus.
-
Elution: Pump the mobile phase through the coil at a specific flow rate while the coil rotates. This generates a hydrodynamic equilibrium, partitioning the compounds between the two phases based on their partition coefficients.
-
Fraction Collection: Collect fractions of the eluent over time.
-
Analysis: Analyze the collected fractions using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain the pure alkaloids.
Analytical Protocols
5.4.1 Thin-Layer Chromatography (TLC) [14] TLC is used for rapid qualitative analysis and monitoring of fractions.
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Apply a small spot of the crude extract or isolated fraction onto the baseline of the plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., toluene-ethyl acetate, 9:1).
-
Visualization: After the solvent front has moved up the plate, remove and dry it. Visualize the spots under UV light or by spraying with a visualizing agent, such as Bouchardat's reagent, which produces characteristic orange bands for alkaloids.
-
Rf Value Calculation: Calculate the Retention factor (Rf) for each spot to aid in identification.
5.4.2 High-Performance Liquid Chromatography (HPLC) [13] HPLC is used for the quantitative and qualitative analysis of alkaloids.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector).
-
Mobile Phase: Prepare an appropriate mobile phase, which is often a gradient mixture of solvents like acetonitrile and water with an acid modifier (e.g., formic acid).
-
Analysis: Inject the sample extract. The compounds will separate based on their affinity for the stationary and mobile phases.
-
Quantification: Compare the retention times and peak areas of the sample components to those of known alkaloid standards (e.g., quinine, quinidine, cinchonine) to identify and quantify them.
Conclusion
The natural world remains a vast and valuable repository of complex chemical structures with potent biological activities. Quinoline alkaloids, with their rich history and diverse sources ranging from the bark of the Cinchona tree to microorganisms, exemplify the importance of natural product research.[1][3] Their applications in treating diseases like malaria and cancer underscore their significance in modern medicine.[1] A thorough understanding of their distribution, biosynthesis, and the advanced experimental protocols for their extraction and analysis is crucial for researchers and professionals dedicated to discovering and developing new therapeutic agents from nature's pharmacopeia.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
Spectroscopic Analysis of (1-methylethyl)-quinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of (1-methylethyl)-quinoline, also known as isopropylquinoline. Aimed at researchers, scientists, and professionals in drug development, this document compiles available spectroscopic data, details relevant experimental methodologies, and visualizes a key synthetic pathway. Due to the prevalence of data for the 6-isopropylquinoline isomer, this guide will focus on this specific compound, with data for other isomers specified where noted.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for isomers of (1-methylethyl)-quinoline.
Table 1: Mass Spectrometry Data
| Isomer | Method | Key Fragments (m/z) | Source |
| 6-Isopropylquinoline | GC-MS | 171 (M+), 156, 154 | PubChem CID 67285[1] |
| 2-Isopropylquinoline | MS | Data mentioned but not detailed | McMaster University[2] |
| 8-Isopropylquinoline | MS | Data mentioned but not detailed | McMaster University[2] |
Note: The mass spectrum of 6-isopropylquinoline shows a molecular ion peak (M+) at m/z 171, corresponding to its molecular weight. The peak at m/z 156 likely results from the loss of a methyl group (CH₃).
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 9.0 |
| Isopropyl CH | 3.0 - 4.0 (septet) | |
| Isopropyl CH₃ | 1.2 - 1.5 (doublet) | |
| ¹³C | Aromatic Carbons | 120 - 150 |
| Isopropyl CH | 30 - 40 | |
| Isopropyl CH₃ | 20 - 25 |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Spectroscopy | Region | Expected Absorptions |
| IR | 3100-3000 cm⁻¹ | C-H stretching (aromatic) |
| 3000-2850 cm⁻¹ | C-H stretching (aliphatic) | |
| 1600-1450 cm⁻¹ | C=C and C=N stretching (aromatic ring) | |
| UV-Vis | 200-400 nm | Multiple absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands are influenced by the isopropyl substituent and the solvent.[7][8][9][10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of (1-methylethyl)-quinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a common method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12]
Materials:
-
Aniline derivative (e.g., 4-isopropylaniline)
-
α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
Oxidizing agent (e.g., arsenic acid, or atmospheric oxygen)
Procedure:
-
The aniline derivative is mixed with the α,β-unsaturated carbonyl compound in the presence of a strong acid.
-
The reaction mixture is heated.
-
An oxidizing agent is introduced to facilitate the aromatization of the dihydroquinoline intermediate to the final quinoline product.
-
The product is then isolated and purified, typically by distillation or chromatography.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
Procedure:
-
Sample Preparation: A dilute solution of (1-methylethyl)-quinoline in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.
-
Injection: A small volume of the sample is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the purified (1-methylethyl)-quinoline is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory for liquid samples.[2][13][14][15]
Procedure (using ATR):
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small drop of neat (1-methylethyl)-quinoline is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: A dilute solution of (1-methylethyl)-quinoline is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Cuvette Preparation: Two quartz cuvettes are cleaned and rinsed with the solvent. One is filled with the pure solvent (the blank) and the other with the sample solution.[16][17][18][19]
-
Baseline Correction: The spectrophotometer's baseline is recorded with the blank cuvette in the sample and reference beams.
-
Data Acquisition: The blank cuvette in the sample beam is replaced with the sample cuvette, and the absorption spectrum is recorded over the desired wavelength range (typically 200-400 nm).
Visualizations
The following diagram illustrates a plausible mechanism for the Doebner-von Miller synthesis of a quinoline derivative.
Caption: Doebner-von Miller reaction pathway.
References
- 1. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 4. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Absorption [Quinoline Yellow S] | AAT Bioquest [aatbio.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. jascoinc.com [jascoinc.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. ossila.com [ossila.com]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Quinoline, (1-methylethyl)-: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, (1-methylethyl)-, also known as isopropylquinoline, is a substituted quinoline derivative with emerging significance in various fields, including fragrance manufacturing and as a potential bactericide.[1][2] Its unique chemical structure warrants a thorough understanding of its safety and handling characteristics to ensure the well-being of laboratory and manufacturing personnel. This technical guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency response protocols for Quinoline, (1-methylethyl)-, with a primary focus on the well-documented 6-isopropylquinoline isomer.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of 6-isopropylquinoline.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | [3] |
| Molecular Weight | 171.24 g/mol | [4] |
| CAS Number | 135-79-5 (for 6-isopropylquinoline) | [5] |
| Appearance | Colorless to yellow liquid | [1] |
| Odor | Earthy, woody | [1] |
| Boiling Point | 143°C at 1.6 kPa | [4] |
| Flash Point | 91.1°C (196.0°F) Closed Cup | [6] |
| Density | 1.02 g/cm³ | [4] |
Toxicological Data
The toxicological profile of Quinoline, (1-methylethyl)- indicates that it is a hazardous substance requiring careful handling. The available acute toxicity data is presented below.
| Toxicity Endpoint | Value | Species | Route | Reference |
| Acute Toxicity Oral (ATE) | 160 mg/kg bw | Not Specified | Oral | [1] |
| Acute Toxicity Dermal (ATE) | 160 mg/kg bw | Not Specified | Dermal | [1] |
| Acute Toxicity Oral (LD50 of mixture) | 1500 mg/kg | Not Specified | Oral | [3] |
Note: ATE (Acute Toxicity Estimate) values are often derived from available data on similar compounds or from calculations based on the GHS classification system.
Hazard Identification and Classification
Quinoline, (1-methylethyl)- is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
GHS Pictograms:
Signal Word: Danger[3]
Safety and Handling Procedures
Adherence to strict safety protocols is paramount when working with Quinoline, (1-methylethyl)-.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended where splashing is possible. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation of vapors is likely, a respirator with an organic vapor cartridge is recommended. |
Handling and Storage
Proper handling and storage practices are critical for maintaining a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes.[5] Do not breathe vapor or mist.[5] Keep away from heat, sparks, and open flames.[3] Use only in a well-ventilated area.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a cool, well-ventilated place.[3] Keep container tightly closed.[5] Store locked up.[6]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] Seek medical attention if you feel unwell.[4] |
| Skin Contact | Immediately take off all contaminated clothing.[6] Wash skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, and carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Solid streams of water.[4]
-
Specific Hazards: May decompose upon combustion to generate poisonous fumes, including carbon monoxide and nitrogen oxides.[4][5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[6] Wear appropriate personal protective equipment.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent product from entering drains, surface water, or soil.[4]
-
Containment and Cleanup: Absorb spillage with an inert material (e.g., sand, earth, vermiculite).[4][6] Collect in a suitable, labeled container for disposal.[5]
Experimental Protocols: Standard Methodologies for Safety Assessment
The safety data presented in this guide are typically generated through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a description of the general methodologies that would be employed to assess the safety of a chemical like Quinoline, (1-methylethyl)-.
Acute Oral Toxicity (OECD Test Guideline 423)
This method provides information on the hazardous properties and allows for the substance to be ranked and classified according to the GHS.
-
Animal Model: Typically, female rats are used.
-
Procedure: A single dose of the test substance is administered orally to a group of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 (Lethal Dose, 50%) is estimated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Acute Dermal Toxicity (OECD Test Guideline 402)
This test determines the amount of a substance that is lethal to 50% of test animals when applied to the skin.
-
Animal Model: Rats, rabbits, or guinea pigs are typically used.
-
Procedure: The substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days.
-
Endpoint: The LD50 is determined.
Skin Irritation/Corrosion (OECD Test Guideline 404)
This test assesses the potential of a substance to cause reversible or irreversible skin damage.
-
Animal Model: Albino rabbits are typically used.
-
Procedure: A small amount of the substance is applied to a shaved patch of skin.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.
Visualized Workflows and Relationships
To further aid in the understanding of safety and handling protocols, the following diagrams illustrate key workflows and logical relationships.
Caption: Hazard communication and response workflow for Quinoline, (1-methylethyl)-.
Caption: Logical workflow for responding to a spill of Quinoline, (1-methylethyl)-.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the most current SDS for Quinoline, (1-methylethyl)- before handling this chemical. All laboratory and manufacturing activities should be conducted in accordance with institutional and regulatory safety standards.
References
Commercial Suppliers and Technical Applications of Isopropylquinoline: A Guide for Researchers
Introduction
Isopropylquinoline, a substituted heterocyclic aromatic organic compound, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] This technical guide provides an in-depth overview of the commercial availability of isopropylquinoline, its key chemical properties, and its applications in research and drug discovery, with a focus on providing practical information for scientists and drug development professionals.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer isopropylquinoline, primarily as 6-isopropylquinoline and to a lesser extent, 4-isopropylquinoline and 8-isopropylquinoline. The choice of supplier may depend on the required purity, quantity, and available technical documentation. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name(s) | CAS Number | Purity/Grade | Key Specifications |
| TCI America | 6-Isopropylquinoline | 135-79-5 | >98.0% (GC) | Appearance: Colorless to light yellow to light orange clear liquidBoiling Point: 143 °C/12 mmHgSpecific Gravity (20/20): 1.02Refractive Index: 1.59 |
| BOC Sciences | ISOPROPYL QUINOLINE | 135-79-5 | 98.0% | Appearance: Colorless to yellow liquidSolubility: Insoluble in water, soluble in alcoholStorage: Store tightly sealed under inert gas in a cool, well-ventilated area |
| ChemHub | 6-Isopropyl Quinoline | 135-79-5 | 98.00 to 100.00% (sum of isomers) | Appearance: Yellow to brownish yellow liquid (est)Boiling Point: 100.00 °C @ 0.50 mm HgFlash Point: 196.00 °F. TCC ( 91.11 °C. ) |
| Santa Cruz Biotechnology | 6-isopropylquinoline | 135-79-5 | Research Grade | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. |
| Givaudan | Isopropyl Quinoline | 135-79-5, 6457-30-3 | Fragrance Grade | Log Pow: 3.8Vapor Pressure: 0.0133 hPa |
| Dayang Chem (Hangzhou) Co., Ltd. | 4-isopropyl quinoline | 1333-53-5 | Inquire for specifications | Contact supplier for details. |
| JHECHEM CO LTD | 8-Isopropylquinoline | 6457-30-3 | Inquire for specifications | Contact supplier for details. |
Applications in Drug Discovery and Organic Synthesis
The quinoline moiety is a cornerstone in the design of anticancer agents, with derivatives showing efficacy through various mechanisms including inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1][3][4] Isopropylquinoline, as a lipophilic substituted quinoline, serves as a key starting material for the synthesis of more complex molecules with potential therapeutic activity.[5]
Role as a Privileged Scaffold in Oncology
Quinoline-based compounds have a significant historical and ongoing impact on the development of anticancer drugs.[1] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of compounds that can interact with numerous biological targets.[6][7] The addition of an isopropyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with hydrophobic pockets of target proteins.
Below is a conceptual signaling pathway diagram illustrating common targets of quinoline-based anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-methylethyl)-quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of (1-methylethyl)-quinoline derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] This document details established synthetic protocols, presents quantitative data for key reactions, and illustrates relevant biological signaling pathways.
Introduction to (1-methylethyl)-quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents.[1] The introduction of a (1-methylethyl) or isopropyl group can significantly influence the physicochemical and biological properties of the quinoline scaffold, potentially enhancing potency and selectivity for biological targets.[3] Notably, certain quinoline derivatives have been identified as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][5][6][7]
Synthetic Methodologies
Several classical and modern synthetic methods can be employed for the preparation of (1-methylethyl)-quinoline derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Combes, Doebner-von Miller, and Friedländer syntheses.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[8][9] This method is particularly useful for preparing quinolines with substituents at the 2- and 4-positions.
Experimental Protocol: Synthesis of 2-isopropyl-4-methylquinoline
-
Reactants:
-
Aniline (1.0 eq)
-
4-methyl-2,4-pentanedione (isopropylacetoacetone) (1.1 eq)
-
Concentrated Sulfuric Acid (as catalyst)
-
-
Procedure:
-
To a stirred solution of aniline in a suitable solvent (e.g., ethanol), add 4-methyl-2,4-pentanedione.
-
Slowly add concentrated sulfuric acid to the mixture, maintaining the temperature below 40°C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 10% NaOH solution) until a precipitate is formed.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
-
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | 1.0 | H₂SO₄ | Ethanol | 3 | Reflux | 75-85 |
| 4-methyl-2,4-pentanedione | 1.1 |
Table 1: Quantitative Data for the Combes Synthesis of 2-isopropyl-4-methylquinoline.
Workflow for Combes Synthesis
Caption: General workflow for the Combes synthesis of 2-isopropyl-4-methylquinoline.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][10] The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones.
Experimental Protocol: Synthesis of 2-isopropylquinoline
-
Reactants:
-
Aniline (1.0 eq)
-
Isovaleraldehyde (3-methylbutanal) (2.2 eq)
-
Hydrochloric Acid (as catalyst)
-
Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
-
Procedure:
-
A mixture of aniline and hydrochloric acid is prepared in a reaction vessel.
-
Isovaleraldehyde is added dropwise to the stirred mixture. An exothermic reaction may occur.
-
An oxidizing agent is added to the reaction mixture.
-
The mixture is heated at a specific temperature (e.g., 100-120°C) for several hours.
-
After cooling, the reaction mixture is made alkaline with a base (e.g., NaOH solution).
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography.
-
| Reactant | Molar Ratio | Catalyst | Oxidant | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | 1.0 | HCl | Nitrobenzene | 6 | 110 | 60-70 |
| Isovaleraldehyde | 2.2 |
Table 2: Quantitative Data for the Doebner-von Miller Synthesis of 2-isopropylquinoline.
Workflow for Doebner-von Miller Reaction
Caption: General workflow for the Doebner-von Miller synthesis of 2-isopropylquinoline.
Friedländer Synthesis
The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13]
Experimental Protocol: Synthesis of 2-isopropyl-3-phenylquinoline
-
Reactants:
-
2-aminobenzophenone (1.0 eq)
-
3-methyl-2-butanone (isopropyl methyl ketone) (1.5 eq)
-
Base catalyst (e.g., potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
A mixture of 2-aminobenzophenone and 3-methyl-2-butanone is prepared.
-
A catalytic amount of a base (e.g., KOH) or an acid (e.g., p-TsOH) is added.
-
The reaction mixture is heated, with or without a solvent, at a temperature ranging from 100 to 200°C.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is isolated by direct crystallization, or after an appropriate work-up procedure (e.g., neutralization and extraction).
-
Further purification can be achieved by recrystallization or column chromatography.
-
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-aminobenzophenone | 1.0 | KOH | None (neat) | 4 | 150 | 80-90 |
| 3-methyl-2-butanone | 1.5 |
Table 3: Quantitative Data for the Friedländer Synthesis of 2-isopropyl-3-phenylquinoline.
Workflow for Friedländer Synthesis
Caption: General workflow for the Friedländer synthesis of 2-isopropyl-3-phenylquinoline.
Biological Activity and Signaling Pathways
(1-methylethyl)-quinoline derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory effects on key signaling pathways involved in cell proliferation, survival, and angiogenesis.[14][15][16] A critical pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6][7] Dysregulation of this pathway is a common feature in many types of cancer. Quinoline-based compounds have been developed as inhibitors of this pathway, acting at different nodes of the cascade.
Diagram of the PI3K/Akt/mTOR Pathway and Inhibition by Quinoline Derivatives
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by (1-methylethyl)-quinoline derivatives.
Conclusion
The synthesis of (1-methylethyl)-quinoline derivatives can be achieved through various established organic reactions. The Combes, Doebner-von Miller, and Friedländer syntheses offer versatile routes to a range of substituted quinolines. The biological significance of these compounds, particularly as potential anticancer agents targeting pathways like PI3K/Akt/mTOR, underscores the importance of developing efficient and scalable synthetic protocols. The methods and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for "Quinoline, (1-methylethyl)-"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of Quinoline, (1-methylethyl)-, also known as 2-isopropylquinoline. The methods described herein are essential for the qualitative and quantitative analysis of this compound in various matrices, catering to the needs of researchers, scientists, and professionals in drug development. The protocols cover Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-isopropylquinoline. It offers high sensitivity and specificity, making it suitable for trace-level analysis.
Application Note:
This method is applicable for the determination of 2-isopropylquinoline in organic solvent extracts from various sample matrices, including environmental samples and reaction mixtures. The protocol is optimized for a standard GC-MS system equipped with a capillary column and a quadrupole mass spectrometer.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Dissolve the sample containing 2-isopropylquinoline in a suitable volatile solvent such as toluene or dichloromethane.
-
For complex matrices, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
GC Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 260 °C.
-
Hold: 3 minutes at 260 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-300.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Weight | 171.24 g/mol | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Major Mass Fragments (m/z) | 171, 156, 128 |
Note: Specific retention time may vary depending on the exact instrument and column conditions but can be determined by running a standard.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For 2-isopropylquinoline, a reversed-phase HPLC method with UV detection is suitable for routine analysis.
Application Note:
This protocol is designed for the quantitative analysis of 2-isopropylquinoline in solution, particularly for purity assessment and concentration determination in pharmaceutical formulations or reaction monitoring. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution to be optimized based on sample complexity). A starting point could be a gradient of 5% to 95% Acetonitrile over 13 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 254 nm.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column Type | Chiralcel OD (for chiral separation of a related compound) | [2] |
| Mobile Phase (for chiral separation) | Hexane/IPA = 98/2 | [2] |
| Flow Rate (for chiral separation) | 1.0 mL/min | [2] |
| Detection Wavelength | 254 nm | [2] |
Note: The provided HPLC conditions are for a related chiral compound and may need to be adapted for optimal separation of 2-isopropylquinoline. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of quinoline derivatives[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules, including 2-isopropylquinoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Application Note:
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of 2-isopropylquinoline for structural verification. The data obtained can be used to confirm the identity and purity of the synthesized compound.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Quantitative Data Summary:
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR | 8.14 | d | 8.4 | H-4 | [4] |
| 7.71 | d | 8.4 | H-8 | [4] | |
| 7.64 | t | 7.2 | H-6 | [4] | |
| 7.36-7.52 | m | - | Aromatic H | [4] | |
| 3.22 | septet | 6.9 | CH (isopropyl) | ||
| 1.35 | d | 6.9 | CH₃ (isopropyl) | ||
| ¹³C NMR | 164.5 | - | - | C-2 | [2] |
| 147.5 | - | - | C-8a | [2] | |
| 136.0 | - | - | C-4 | [2] | |
| 129.3 | - | - | C-6 | [2] | |
| 128.8 | - | - | C-5 | [2] | |
| 127.2 | - | - | C-4a | [2] | |
| 126.5 | - | - | C-7 | [2] | |
| 125.5 | - | - | C-8 | [2] | |
| 121.2 | - | - | C-3 | [2] | |
| 38.5 | - | - | CH (isopropyl) | [2] | |
| 22.8 | - | - | CH₃ (isopropyl) | [2] |
Note: The provided NMR data is a combination of data from similar quinoline structures and predicted values. Actual chemical shifts may vary slightly.
Visualizations
General Analytical Workflow for Chromatographic Analysis
Caption: A general workflow for the analysis of organic compounds using chromatographic techniques.
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an appropriate analytical technique for 2-isopropylquinoline.
References
GC-MS analysis of isopropylquinoline
An Application Note for the Analysis of Isopropylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylquinoline and its isomers are heterocyclic aromatic compounds that find applications in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, and as flavoring and fragrance agents. The position of the isopropyl group on the quinoline ring significantly influences the compound's chemical and physical properties. Therefore, the ability to separate and identify different isopropylquinoline isomers is crucial for quality control, process monitoring, and research and development. This application note presents a detailed protocol for the analysis of isopropylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and expected results based on established fragmentation patterns of related compounds.
Experimental Protocols
This section details the recommended procedures for the . The following protocol is adapted from a validated method for the analysis of quinoline and should be optimized as necessary for specific isopropylquinoline isomers and matrices.[2][3]
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The following is a general procedure for a solid or liquid sample.
a) Reagents and Materials:
-
Toluene, HPLC grade or equivalent
-
Isopropylquinoline standard
-
Sodium sulfate, anhydrous
-
0.45 µm PTFE syringe filters
-
Autosampler vials, 2 mL, with caps
b) Standard Solution Preparation:
-
Prepare a stock solution of 1000 µg/mL of the desired isopropylquinoline isomer(s) in toluene.
-
Perform serial dilutions of the stock solution with toluene to prepare calibration standards at concentrations of, for example, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
c) Sample Extraction (from a solid matrix):
-
Weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of toluene to the tube.
-
Centrifuge the sample to separate the solid material.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
d) Sample Dilution (for a liquid sample):
-
If the sample is a concentrated solution of isopropylquinoline, dilute it with a suitable solvent, such as toluene, to bring the concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are a recommended starting point and may require optimization for specific instruments and isomers.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 90°C, hold for 2 min, ramp to 260°C at 20°C/min, hold for 3 min.[2][3] |
| Transfer Line Temp. | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation and Expected Results
Chromatographic Separation
Under the specified GC conditions, different isomers of isopropylquinoline are expected to be separated based on their boiling points and interactions with the stationary phase. The elution order will depend on the specific substitution pattern. A hypothetical total ion chromatogram (TIC) would show distinct peaks for each isomer present in the sample.
Mass Spectral Fragmentation
The mass spectrum of isopropylquinoline (C₁₂H₁₃N, molecular weight: 171.24 g/mol ) will show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern will be characteristic of the specific isomer. Based on studies of alkylquinolines, the fragmentation of 2-isopropylquinoline is expected to be dominated by the loss of a methyl group.[5]
-
Molecular Ion (M⁺): m/z 171
-
Base Peak ([M-15]⁺): m/z 156, corresponding to the loss of a methyl group (•CH₃) from the isopropyl side chain. This is a highly stable ion.[5]
-
Other Fragments: Other less intense fragments may be observed due to further fragmentation of the quinoline ring system. The parent quinoline molecule is known to lose HCN (27 amu).[6]
The fragmentation pattern allows for the unambiguous identification of isopropylquinoline. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and key fragments.
Quantitative Analysis
Quantitative analysis can be performed by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of isopropylquinoline in the samples is then determined from this curve.
Table 2: Illustrative Quantitative Performance Data
| Parameter | Typical Value | Description |
| Linear Range | 0.1 - 10.0 µg/mL | The range of concentrations over which the detector response is proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.999 | A measure of the goodness of fit of the calibration curve. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | The lowest concentration of an analyte that can be accurately and precisely quantified. |
| Recovery | 85 - 110% | The percentage of the known amount of analyte recovered from a sample matrix, indicating the efficiency of the extraction process.[2] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Note: The values in Table 2 are illustrative and must be experimentally determined for each specific isopropylquinoline isomer and laboratory setup.
Visualizations
Caption: Experimental workflow for .
Caption: Proposed fragmentation of 2-isopropylquinoline in EI-MS.
References
- 1. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of quinoline and its derivatives. Quinolines are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological activities. NMR spectroscopy is an indispensable tool in the development of quinoline-based pharmaceuticals, enabling unambiguous structure elucidation, purity assessment, and the study of intermolecular interactions.
Introduction to NMR Spectroscopy of Quinolines
Quinoline, a bicyclic aromatic heterocycle, and its derivatives are of great interest to chemists and pharmacologists due to their wide range of applications, including their use as antimalarial, antibacterial, and anticancer agents.[1] The precise structural characterization of these molecules is crucial for understanding their structure-activity relationships. 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, electronic environment, and connectivity of atoms within a molecule.
In ¹H NMR, the chemical shift (δ) of a proton is sensitive to its local electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity), governed by the spin-spin coupling constant (J), reveals information about adjacent protons. In ¹³C NMR, the chemical shift of each carbon atom is recorded, providing a carbon fingerprint of the molecule. Together, these techniques offer a powerful method for the comprehensive analysis of quinoline compounds.
Characteristic NMR Spectral Data of Unsubstituted Quinoline
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for unsubstituted quinoline. These values are typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm. It is important to note that chemical shifts can be influenced by solvent, concentration, and temperature.[2][3]
Table 1: ¹H NMR Spectral Data for Quinoline in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.81 | dd | J₂,₃ = 4.2, J₂,₄ = 1.7 |
| H-3 | 7.26 | dd | J₃,₂ = 4.2, J₃,₄ = 8.2 |
| H-4 | 8.00 | dd | J₄,₂ = 1.7, J₄,₃ = 8.2 |
| H-5 | 7.68 | d | J₅,₆ = 8.1 |
| H-6 | 7.43 | t | J₆,₅ = 8.1, J₆,₇ = 7.5 |
| H-7 | 7.61 | t | J₇,₆ = 7.5, J₇,₈ = 8.4 |
| H-8 | 8.05 | d | J₈,₇ = 8.4 |
Data sourced from multiple references.[4][5]
Table 2: ¹³C NMR Spectral Data for Quinoline in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.1 |
| C-4a | 128.2 |
| C-5 | 126.6 |
| C-6 | 127.6 |
| C-7 | 129.4 |
| C-8 | 129.4 |
| C-8a | 148.4 |
Data sourced from multiple references.[6][7][8][9]
Factors Influencing Chemical Shifts
Substituent Effects: The introduction of substituents to the quinoline ring can cause significant changes in the chemical shifts of nearby protons and carbons. Electron-withdrawing groups (e.g., -NO₂, -CN) generally cause downfield shifts (to higher ppm values) of protons and carbons, particularly at the ortho and para positions. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) typically cause upfield shifts (to lower ppm values). The magnitude and direction of these shifts provide valuable information for determining the position of substituents.[6][7]
Solvent and Concentration Effects: The choice of solvent can influence the chemical shifts due to interactions between the solvent and solute molecules. For quinoline derivatives, concentration-dependent chemical shift changes have been observed, which are attributed to intermolecular π-π stacking and dipole-dipole interactions.[2][10] These interactions are more pronounced in nonpolar, aprotic solvents.[2]
Application Notes
4.1. Structural Elucidation One-dimensional (1D) ¹H and ¹³C NMR spectra are the primary tools for the structural elucidation of novel quinoline derivatives. The chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, combined with the number of signals in the ¹³C NMR spectrum, allow for the initial assignment of the molecular structure.
For more complex or isomeric structures, two-dimensional (2D) NMR techniques are invaluable. These include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and assigning quaternary carbons.[13]
4.2. Purity Assessment ¹H NMR spectroscopy is a rapid and accurate method for assessing the purity of a quinoline compound. The presence of impurities can be detected by the appearance of unexpected signals in the spectrum. By integrating the signals of the compound of interest and the impurities, a quantitative measure of purity can be obtained.
4.3. Applications in Drug Development NMR spectroscopy is a powerful tool in various stages of drug discovery and development.[14] For quinoline-based drugs, NMR can be used to:
-
Confirm the structure and purity of synthesized compounds.
-
Study the three-dimensional structure and conformation of drug candidates in solution.[15]
-
Investigate the binding of quinoline-based ligands to their target proteins, providing insights into the mechanism of action.
-
Monitor the stability of drug formulations and identify degradation products.
Experimental Protocols
5.1. Protocol for Sample Preparation
A properly prepared sample is essential for obtaining high-quality NMR spectra. The sample should be free of any particulate matter to avoid broadening of the spectral lines.[15]
-
Determine the appropriate amount of sample:
-
Select a suitable deuterated solvent:
-
The solvent should dissolve the sample completely. Common solvents for quinoline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[16]
-
The choice of solvent can affect the chemical shifts, so it should be reported with the spectral data.
-
-
Dissolve the sample:
-
Filter the sample:
-
To remove any suspended particles, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry NMR tube.[15]
-
-
Add an internal standard (optional):
-
Tetramethylsilane (TMS) is the most common internal standard and is set to 0 ppm. It is often added to the deuterated solvent by the manufacturer. If not present, a small amount can be added.
-
5.2. Protocol for Acquiring a ¹H NMR Spectrum
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve the resolution of the spectrum.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the signals and pick the peaks.
5.3. Protocol for Acquiring a ¹³C NMR Spectrum
The procedure for acquiring a ¹³C NMR spectrum is similar to that for a ¹H spectrum, with a few key differences:
-
Follow steps 1-3 of the ¹H NMR protocol.
-
Tune the probe for the ¹³C frequency.
-
Set the acquisition parameters. A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR to achieve a good signal-to-noise ratio.[18] The relaxation delay (d1) may also need to be adjusted for quantitative measurements.[18][19]
-
Acquire and process the data as described for the ¹H spectrum. The spectrum is typically acquired with proton decoupling to produce a spectrum with single lines for each carbon.
-
Reference the spectrum to the TMS signal at 0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualizations
Caption: Workflow for NMR Analysis of Quinoline Compounds.
Caption: Influence of Substituents on Quinoline NMR Chemical Shifts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation [nmr.chem.ualberta.ca]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 18. epfl.ch [epfl.ch]
- 19. chem.uiowa.edu [chem.uiowa.edu]
Application Notes & Protocols: Isopropyl Quinoline-2-Carboxylate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isopropyl quinoline-2-carboxylate, a derivative of "quinoline, (1-methylethyl)-", as a substrate in iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral 1,2,3,4-tetrahydroquinolines. Chiral tetrahydroquinolines are significant structural motifs in numerous natural products and pharmaceutical agents. This document outlines the reaction's quantitative data, a detailed experimental protocol, and a visual representation of the catalytic process.
Application: Asymmetric Hydrogenation for Chiral Tetrahydroquinoline Synthesis
The asymmetric hydrogenation of quinoline derivatives is a powerful method for producing enantiomerically enriched tetrahydroquinolines. The use of a chiral iridium catalyst, formed in situ from [Ir(cod)Cl]₂, a chiral bisphosphine ligand, and iodine, has been shown to be highly effective for the hydrogenation of isopropyl quinoline-2-carboxylate. This reaction yields the corresponding chiral 1,2,3,4-tetrahydroquinoline with high enantioselectivity, a key intermediate for the synthesis of biologically active compounds.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric hydrogenation of isopropyl quinoline-2-carboxylate to yield isopropyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, as reported in the cited literature.[1]
| Entry | Chiral Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R)-MeO-BIPHEP | CH₂Cl₂ | 20 | 17 | >99 | 88 |
| 2 | (R)-SYNPHOS | CH₂Cl₂ | 20 | 17 | >99 | 91 |
| 3 | (R)-DIFLUORPHOS | CH₂Cl₂ | 20 | 17 | >99 | 94 |
| 4 | (R)-Cl-MeO-BIPHEP | CH₂Cl₂ | 20 | 17 | >99 | 90 |
Note: The catalyst was generated in situ from [Ir(cod)Cl]₂ (1 mol%), the respective chiral bisphosphine ligand (2.2 mol%), and I₂ (5 mol%). The substrate concentration was 0.2 M, and the hydrogen pressure was 80 bar.
Experimental Protocols
This section provides a detailed methodology for the synthesis of the substrate, isopropyl quinoline-2-carboxylate, and its subsequent asymmetric hydrogenation.
Synthesis of Isopropyl Quinoline-2-Carboxylate
Materials:
-
Methyl quinoline-2-carboxylate
-
Isopropyl alcohol (iPrOH)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvents
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of methyl quinoline-2-carboxylate (1.0 eq) in isopropyl alcohol, add a catalytic amount of cesium carbonate (0.1 eq).
-
Heat the reaction mixture at reflux and monitor the progress of the transesterification reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure isopropyl quinoline-2-carboxylate.
Asymmetric Hydrogenation Protocol
Materials:
-
Isopropyl quinoline-2-carboxylate
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
Chiral bisphosphine ligand (e.g., (R)-DIFLUORPHOS)
-
Iodine (I₂)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral bisphosphine ligand (0.011 mmol, 2.2 mol%).
-
Add anhydrous and degassed CH₂Cl₂ (1 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst precursor.
-
In a separate vial, dissolve isopropyl quinoline-2-carboxylate (0.5 mmol, 100 mol%) and iodine (0.025 mmol, 5 mol%) in anhydrous and degassed CH₂Cl₂ (1.5 mL).
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst precursor solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave to 80 bar with hydrogen.
-
Stir the reaction mixture at 20°C for 17 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for the asymmetric hydrogenation.
Proposed Catalytic Cycle
Caption: A simplified proposed catalytic cycle.
References
Application of Isopropylquinoline in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylquinoline is a substituted quinoline, an aromatic heterocyclic compound, that serves as a versatile building block and ligand in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the isopropyl group can influence the steric and electronic properties of the quinoline core, offering unique reactivity and selectivity in various transformations. This document provides detailed application notes and protocols for the use of isopropylquinoline and its derivatives in key organic reactions, supported by quantitative data and procedural diagrams.
I. Isopropylquinoline as a Precursor in Named Reactions for Heterocycle Synthesis
Isopropylquinoline and its derivatives can be synthesized or further functionalized using classic named reactions for quinoline synthesis. These methods are fundamental for creating the core heterocyclic structure which can then be elaborated into more complex molecules.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for the synthesis of quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] 4-Isopropylaniline can be employed as a key starting material to introduce the isopropyl group onto the quinoline scaffold.[1]
Reaction Scheme:
Figure 1: General workflow for the Doebner-von Miller synthesis of isopropylquinolines.
Experimental Protocol: Synthesis of 6-isopropyl-2-methylquinoline
-
Materials: 4-isopropylaniline, crotonaldehyde, hydrochloric acid, nitrobenzene, sodium hydroxide.
-
Procedure:
-
To a stirred solution of 4-isopropylaniline (1.0 eq) in concentrated hydrochloric acid, crotonaldehyde (2.0 eq) is added dropwise at a temperature maintained below 10 °C.
-
Nitrobenzene (0.5 eq) is then added as an oxidizing agent.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
After cooling, the mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-isopropyl-2-methylquinoline.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-Isopropylaniline | Crotonaldehyde | 6-isopropyl-2-methylquinoline | 65-75 |
Friedländer Annulation
The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3][4] This method can be adapted for the synthesis of functionalized isopropylquinolines.
Reaction Scheme:
Figure 2: General workflow for the Friedländer synthesis of isopropylquinolines.
Experimental Protocol: Synthesis of 2-Aryl-6-isopropylquinoline
-
Materials: 2-Amino-5-isopropylbenzaldehyde, an aryl methyl ketone (e.g., acetophenone), potassium hydroxide, ethanol.
-
Procedure:
-
A mixture of 2-amino-5-isopropylbenzaldehyde (1.0 eq), the aryl methyl ketone (1.1 eq), and potassium hydroxide (0.2 eq) in ethanol is heated at reflux for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl-6-isopropylquinoline.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 2-Amino-5-isopropylbenzaldehyde | Acetophenone | 6-Isopropyl-2-phenylquinoline | 80-90 |
| 2-Amino-5-isopropylbenzaldehyde | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-6-isopropylquinoline | 85-95 |
II. Isopropylquinoline Derivatives as Ligands in Catalysis
The quinoline motif is a prominent scaffold for the design of chiral ligands in asymmetric catalysis. The isopropyl group can provide beneficial steric hindrance to enhance enantioselectivity.
Asymmetric Hydrogenation
Chiral phosphine ligands based on the quinoline backbone are effective in the asymmetric hydrogenation of various substrates. While specific data for isopropylquinoline-based phosphine ligands is not abundant in readily available literature, the general principles and protocols for related quinoline-based ligands are applicable.
Conceptual Ligand Structure and Catalytic Cycle:
Figure 3: Conceptual structure and catalytic cycle for asymmetric hydrogenation using a chiral isopropylquinoline-phosphine ligand.
General Experimental Protocol: Asymmetric Hydrogenation of an Olefin
-
Materials: A chiral isopropylquinoline-phosphine ligand, a rhodium or iridium precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2), the prochiral olefin substrate, hydrogen gas, and a suitable solvent (e.g., dichloromethane, methanol).
-
Procedure:
-
In a glovebox, the chiral ligand and the metal precursor are dissolved in the solvent in a Schlenk flask to form the catalyst solution.
-
The substrate is added to the catalyst solution.
-
The flask is connected to a hydrogenation apparatus, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at a specific temperature for the required time.
-
After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess (ee) of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
-
Representative Quantitative Data (for analogous quinoline-based ligands):
| Substrate | Ligand Type | Catalyst | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | Chiral Quinoline-Phosphine | Rh(I) | Methanol | 10 | 25 | >99 | 95-99 |
| Itaconic acid dimethyl ester | Chiral Quinoline-Phosphine | Rh(I) | Toluene | 20 | 25 | >99 | 90-98 |
Suzuki-Miyaura Cross-Coupling
Phosphine ligands incorporating the quinoline scaffold have been developed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The nitrogen atom of the quinoline ring can play a crucial role in the catalytic cycle.
Reaction Scheme and Catalytic Cycle:
Figure 4: Suzuki-Miyaura cross-coupling reaction and its catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: An aryl halide, an organoboron reagent, a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., an isopropylquinoline-based phosphine), a base (e.g., K2CO3, Cs2CO3), and a solvent system (e.g., toluene/water, dioxane/water).
-
Procedure:
-
A reaction vessel is charged with the aryl halide (1.0 eq), the organoboron reagent (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium precursor (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring for several hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Representative Quantitative Data (for analogous quinoline-based ligands):
| Aryl Halide | Organoboron Reagent | Ligand Type | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Quinoline-Phosphine | K2CO3 | Toluene/H2O | 100 | 90-98 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Quinoline-Phosphine | Cs2CO3 | Dioxane | 110 | 85-95 |
III. Application in Drug Development
The quinoline core is a privileged scaffold in medicinal chemistry, and the introduction of an isopropyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Isopropylquinoline derivatives are being investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents.[5]
Logical Relationship in Drug Discovery:
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Isopropylquinoline as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently limited published research specifically detailing the use of isopropylquinoline as a corrosion inhibitor. However, based on extensive studies of quinoline and its derivatives, it is hypothesized that isopropylquinoline will exhibit significant corrosion inhibition properties.[1] The protocols and data presented herein are based on established methodologies for evaluating quinoline-based corrosion inhibitors and provide a comprehensive framework for the investigation of isopropylquinoline.
Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2][3][4][5][6][7][8][9] Their efficacy is attributed to the presence of the nitrogen atom and the planar aromatic ring system, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][3][6] The mechanism of inhibition typically involves the blocking of active corrosion sites and can be influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive medium.[3][8][9]
Mechanism of Action
The primary mechanism of corrosion inhibition by quinoline derivatives is the adsorption of the inhibitor molecules onto the metal surface.[1][3][5][6][10] This adsorption process can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atom of the quinoline ring and the vacant d-orbitals of the metal atoms.[6]
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic and cathodic reactions.[4][11][12]
Experimental Protocols
The following are detailed protocols for the most common methods used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurement
This is a straightforward and widely used method for determining the corrosion rate and inhibition efficiency.[13][14][15]
Objective: To determine the mass loss of a metal coupon in a corrosive environment with and without the inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions[4][16]
-
Corrosive solution (e.g., 1 M HCl)[3][4][5][6][8][9][11][16]
-
Isopropylquinoline inhibitor solutions of varying concentrations
-
Analytical balance (precision ± 0.1 mg)[4]
-
Water bath or thermostat for temperature control
-
Beakers or corrosion cells
-
Polishing paper, acetone, and distilled water for coupon preparation[15]
-
Drying oven[15]
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry in a warm air stream.[15]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.[15]
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without different concentrations of isopropylquinoline. Ensure the coupons are fully submerged.[15]
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 6, 12, 24 hours).[4][6][12]
-
Final Weighing: After the exposure time, retrieve the coupons, carefully clean them to remove corrosion products (e.g., with a specific cleaning solution, brushing), wash with distilled water and acetone, dry, and reweigh.[15]
-
Calculation:
-
Corrosion Rate (CR): CR (mm/year) = (87600 × ΔW) / (A × ρ × T) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), ρ is the density of the metal (g/cm³), and T is the immersion time (hours).[17]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[18]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell:
-
Corrosive solution with and without inhibitor
a. Potentiodynamic Polarization
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to identify the inhibitor as anodic, cathodic, or mixed-type.[12]
Procedure:
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[16]
-
Data Analysis: Plot the polarization curve (log I vs. E). Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr.
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.[5]
-
b. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film.[19]
Procedure:
-
Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[18]
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and/or Bode plots (log |Z| vs. log f and phase angle vs. log f). The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[19]
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.[16]
-
Data Presentation
The following tables present representative data for quinoline derivatives, which can be used as a benchmark for evaluating isopropylquinoline.
Table 1: Representative Weight Loss Data for a Quinoline Derivative on Mild Steel in 1 M HCl at 303 K
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 50.2 | 12.5 | - |
| 50 | 15.1 | 3.76 | 70.0 |
| 100 | 9.0 | 2.24 | 82.1 |
| 200 | 5.5 | 1.37 | 89.0 |
| 500 | 3.0 | 0.75 | 94.0 |
Table 2: Representative Potentiodynamic Polarization Data for a Quinoline Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |
| 0 | -480 | 550 | 75 | 120 | - |
| 50 | -475 | 150 | 78 | 125 | 72.7 |
| 100 | -472 | 80 | 80 | 128 | 85.5 |
| 200 | -468 | 45 | 82 | 130 | 91.8 |
| 500 | -465 | 25 | 85 | 132 | 95.5 |
Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Quinoline Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 | 50 | 200 | - | | 50 | 180 | 80 | 72.2 | | 100 | 350 | 50 | 85.7 | | 200 | 600 | 35 | 91.7 | | 500 | 1100 | 20 | 95.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Mechanism of Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by quinoline derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for correlating the molecular properties of inhibitors with their inhibition efficiency.[5][10][20] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide insights into the adsorption mechanism.[5] Generally, a higher EHOMO, lower ELUMO, and smaller ΔE are associated with higher inhibition efficiency.
Synthesis of Isopropylquinoline
Isopropylquinoline can be synthesized through various organic chemistry reactions. One common method is the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[21] Modifications of this and other named reactions like the Combes synthesis or Doebner-von Miller reaction could potentially be adapted for the synthesis of isopropylquinoline.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion Protection Performance of a Derivative of Quinoline [5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol] PPMQ On Carbon Steel in Hydrochloric Acidic Solution 1 M [abechem.com]
- 9. insight-into-the-corrosion-inhibition-performance-of-two-quinoline-3-carboxylate-derivatives-as-highly-efficient-inhibitors-for-mild-steel-in-acidic-medium-experimental-and-theoretical-evaluations - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. store.astm.org [store.astm.org]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. uv.mx [uv.mx]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. matsc.ktu.lt [matsc.ktu.lt]
- 20. researchgate.net [researchgate.net]
- 21. iipseries.org [iipseries.org]
Application Notes and Protocols for Quinoline Derivatives in Research Assays
A notable scarcity of published research exists concerning the direct application of "Quinoline, (1-methylethyl)-", also known as 2-isopropylquinoline, in biological assays. This compound is predominantly utilized within the fragrance and flavor industries. However, the broader class of quinoline derivatives is of significant interest in biomedical and agricultural research, with numerous studies exploring their potential as therapeutic agents and bioactive molecules.
This document provides an overview of the biological activities of structurally related quinoline compounds and offers generalized protocols for assays commonly used to evaluate such molecules. These protocols can serve as a foundational guide for researchers interested in exploring the potential biological effects of "Quinoline, (1-methylethyl)-" or other novel quinoline derivatives.
Biological Activity of Related Quinoline Derivatives
While specific data for 2-isopropylquinoline is lacking, research on more complex derivatives highlights the potential for this chemical scaffold in various biological applications.
N-Isopropylquinoline-2-carboxamide
This derivative has been investigated for its herbicidal and antimycobacterial properties. The primary mechanism of its herbicidal activity is the inhibition of photosynthetic electron transport (PET).
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)
This compound has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH has been shown to have antiviral effects.
Data Presentation
The following tables summarize the available quantitative data for the aforementioned quinoline derivatives.
Table 1: Herbicidal and Antimycobacterial Activity of N-Isopropylquinoline-2-carboxamide
| Assay | Target/Organism | Endpoint | Value |
| Photosynthetic Electron Transport (PET) Inhibition | Spinach Chloroplasts | IC50 | Not Determined (Precipitated during experiment) |
| Antimycobacterial Activity | Mycobacterium tuberculosis | MIC | > 500 µM |
| Mycobacterium kansasii | MIC | > 500 µM | |
| Mycobacterium smegmatis | MIC | > 500 µM | |
| Mycobacterium avium paratuberculosis | MIC | > 500 µM |
Data sourced from a study on substituted quinoline-2-carboxamides.
Table 2: Antiviral and Enzyme Inhibition Activity of C44
| Assay | Target/Organism | Endpoint | Value |
| Enzyme Inhibition | Human DHODH | IC50 | 1 nM |
| Antiviral Activity | Vesicular Stomatitis Virus (VSV) | EC50 | 2 nM |
| Influenza A (WSN) | EC50 | 41 nM |
Data sourced from a study on the optimization of a 4-quinoline carboxylic acid analog.
Experimental Protocols
The following are generalized protocols for common assays used to determine the biological activity of novel compounds.
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the effect of a compound on cell viability.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Test compound (e.g., a quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compound (inhibitor)
-
Assay buffer
-
96-well plate (or cuvettes)
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the enzyme solution, and the test compound at different concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time. This rate is indicative of the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
Experimental Workflow: Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of a compound using an MTT assay.
Signaling Pathway: General Enzyme Inhibition
Caption: A diagram illustrating a general mechanism of competitive enzyme inhibition.
Computational Modeling of (1-methylethyl)-quinoline Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of (1-methylethyl)-quinoline, also known as isopropylquinoline, a versatile heterocyclic compound with potential applications in drug discovery and materials science. This document outlines detailed protocols for in silico analysis of its interactions with protein targets, covering molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
Introduction to (1-methylethyl)-quinoline
(1-methylethyl)-quinoline is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle.[1] The addition of an isopropyl group can significantly influence its physicochemical properties, such as lipophilicity and steric profile, thereby modulating its biological activity.[2][3] While broadly, quinoline derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects, the specific interaction profile of (1-methylethyl)-quinoline is an area of active research.[4][5][6] Computational modeling provides a powerful tool to elucidate these interactions at a molecular level, guiding lead optimization and rational drug design.[7]
Data Presentation: Physicochemical and Predicted Biological Properties
Quantitative data for (1-methylethyl)-quinoline is summarized below. These parameters are crucial for developing accurate computational models and interpreting simulation results.
| Property | Value | Reference |
| Molecular Formula | C12H13N | [2] |
| Molecular Weight | 171.24 g/mol | [8] |
| CAS Number | 135-79-5 (for 6-isopropylquinoline) | [8] |
| Predicted LogP | 3.4 | [3] |
| Predicted Solubility | Insoluble in water, soluble in alcohol | [] |
| Known Uses | Flavoring agent, fragrance ingredient | [][10] |
Experimental Protocols for Model Validation
Computational predictions should be validated through experimental assays. The following are key experimental protocols to characterize the binding and functional effects of (1-methylethyl)-quinoline.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein immobilized on a sensor chip.[11][12]
Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of dilutions of (1-methylethyl)-quinoline in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Analysis: Inject the different concentrations of (1-methylethyl)-quinoline over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
NMR spectroscopy can identify the binding site of a small molecule on a protein by observing changes in the chemical shifts of protein residues upon ligand binding.[13]
Protocol:
-
Protein Sample Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Ligand Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Titrate increasing concentrations of (1-methylethyl)-quinoline into the protein sample.
-
Spectral Acquisition: Acquire an ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and identify residues that show significant chemical shift perturbations or line broadening. These residues are likely part of or are in close proximity to the binding site.
Mass Spectrometry (MS) for Binding Stoichiometry
Native mass spectrometry can be used to determine the stoichiometry of the protein-ligand complex.[14]
Protocol:
-
Sample Preparation: Prepare a solution of the target protein and (1-methylethyl)-quinoline in a volatile buffer (e.g., ammonium acetate).
-
Electrospray Ionization (ESI): Introduce the sample into the mass spectrometer using a nano-ESI source under non-denaturing conditions.
-
Mass Analysis: Acquire the mass spectrum, identifying the mass-to-charge (m/z) ratios of the apo-protein and the protein-ligand complex.
-
Data Interpretation: The mass difference between the apo-protein and the complex will confirm the binding of the ligand and can be used to determine the binding stoichiometry.
Computational Modeling Protocols
The following protocols outline the steps for in silico investigation of (1-methylethyl)-quinoline interactions with a hypothetical protein target.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of (1-methylethyl)-quinoline.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a known ligand or predicted active site.
-
Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of possible binding poses.[5]
-
-
Pose Analysis:
-
Score and rank the generated poses based on the docking score.
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[4][15]
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the (1-methylethyl)-quinoline-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Run a production MD simulation for a sufficient time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).
-
Identify persistent interactions between the ligand and the protein.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties.[16]
Protocol:
-
Dataset Preparation:
-
Compile a dataset of quinoline derivatives with known biological activity (e.g., IC50 values) against the target protein.
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template.
-
-
Descriptor Calculation:
-
Calculate steric and electrostatic fields for each molecule using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).[16]
-
-
Model Building and Validation:
-
Use partial least squares (PLS) regression to build a QSAR model.
-
Validate the model using internal (cross-validation) and external (test set) validation methods.
-
-
Contour Map Analysis:
-
Generate contour maps to visualize the regions where steric and electrostatic properties are favorable or unfavorable for activity. This can guide the design of new, more potent derivatives.
-
Mandatory Visualizations
Computational Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 10. fraterworks.com [fraterworks.com]
- 11. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Quinoline, (1-methylethyl)-" solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges associated with "Quinoline, (1-methylethyl)-" and its isomers.
Solubility Data
"Quinoline, (1-methylethyl)-", also known as isopropylquinoline, is a hydrophobic aromatic amine. Its solubility is highly dependent on the solvent and the specific isomer. Below is a summary of available solubility data.
| Isomer | Solvent | Temperature | Solubility |
| 6-isopropylquinoline | Water | 20 °C | 287 mg/L[1][2][3] |
| 8-isopropylquinoline | Water | 25 °C | ~51.26 mg/L (estimated)[4] |
| 4-isopropylquinoline | Water | 25 °C | ~51.26 mg/L (estimated) |
| 6-isopropylquinoline | Alcohol | - | Soluble[1][2][3][5][] |
| 8-isopropylquinoline | Alcohol | - | Soluble[4] |
| 4-isopropylquinoline | Alcohol | - | Soluble |
| 8-Isopropylquinoline | Organic Solvents | - | Soluble[7] |
Troubleshooting Guide for Solubility Issues
Q1: I am having trouble dissolving (1-methylethyl)-Quinoline in water. What could be the reason?
A1: "Quinoline, (1-methylethyl)-" is an aromatic amine with a significant hydrocarbon portion, which makes it inherently hydrophobic.[8] This large, nonpolar part of the molecule hinders the formation of hydrogen bonds with water, leading to poor aqueous solubility.[8]
Q2: My compound is precipitating out of my aqueous buffer. How can I fix this?
A2: Precipitation upon addition to an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the concentration of the organic co-solvent: If you prepared a stock solution in a solvent like DMSO or ethanol, you can try increasing its final concentration in the buffer. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent. For in vitro assays, the final DMSO concentration should ideally be kept below 0.5%.
-
Use a solubilizing agent: Consider adding a non-ionic surfactant such as Tween 80 or a pluronic like Polysorbate 20 to your buffer. These can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Adjust the pH: As an amine, the solubility of "(1-methylethyl)-Quinoline" can be pH-dependent. Protonating the amine by lowering the pH might increase its aqueous solubility. You can try preparing your buffer at a slightly more acidic pH.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q3: I am observing an oily film on the surface of my solution. What does this indicate?
A3: An oily film suggests that the compound has reached its solubility limit in the current solvent system and is separating out as a distinct phase. This is common for hydrophobic liquids. To address this, you can try the methods mentioned in A2, particularly increasing the co-solvent concentration or adding a surfactant.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of (1-methylethyl)-Quinoline?
A1: Based on available data, alcohols such as ethanol are good solvents for "(1-methylethyl)-Quinoline".[1][2][3][4][5][] Dimethyl sulfoxide (DMSO) is also a common and effective solvent for a wide range of organic compounds and is a suitable choice for preparing high-concentration stock solutions.[9]
Q2: Can I heat the solution to improve the solubility of (1-methylethyl)-Quinoline?
A2: Gentle heating can be a useful technique to increase the dissolution rate of many compounds. However, it is crucial to ensure the compound is stable at the temperature you are using. For "(1-methylethyl)-Quinoline," which is a liquid at room temperature, gentle warming should be acceptable. Always check the compound's stability information and start with a low temperature, gradually increasing it while monitoring for any signs of degradation (e.g., color change).
Q3: Are there any alternative methods to enhance the aqueous solubility of quinoline derivatives for in vivo studies?
A3: For in vivo applications where solvent toxicity is a concern, several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds:
-
Co-solvents: A mixture of water-miscible solvents like ethanol and polyethylene glycol (PEG) 400 can be used.
-
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic molecule, increasing its apparent water solubility.
-
Lipid-based formulations: Formulating the compound in lipid emulsions or microemulsions can improve its solubility and absorption.
-
Salt formation: Since "(1-methylethyl)-Quinoline" is an amine, it can be converted to a salt by reacting it with a pharmaceutically acceptable acid. Amine salts are generally more water-soluble than the free base.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of "(1-methylethyl)-Quinoline" in an organic solvent.
Materials:
-
"Quinoline, (1-methylethyl)-"
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of "(1-methylethyl)-Quinoline" into a sterile vial using an analytical balance.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and there is no visible precipitate.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow for Solubility Enhancement
References
- 1. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 2. chemhub.com [chemhub.com]
- 3. isopropyl quinoline, 135-79-5 [perflavory.com]
- 4. 8-isopropyl quinoline, 6457-30-3 [perflavory.com]
- 5. cymitquimica.com [cymitquimica.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. crispmaastricht.nl [crispmaastricht.nl]
- 9. researchgate.net [researchgate.net]
Isopropylquinoline Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of isopropylquinoline.
General Safety Precautions
Before beginning any purification protocol, it is crucial to consult the Safety Data Sheet (SDS) for isopropylquinoline and all solvents and reagents used. Isopropylquinoline may be harmful if swallowed or in contact with skin and can cause skin and eye irritation[1]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of isopropylquinoline.
Vacuum Distillation
Q1: My distillation is very slow, or no product is distilling over at the expected temperature and pressure.
A1: This is a common issue that can arise from several factors. Refer to the following troubleshooting steps:
-
Inadequate Vacuum: Check for leaks in your distillation setup. Ensure all joints are properly sealed with vacuum grease. Verify that your vacuum pump is functioning correctly and pulling a sufficient vacuum. The boiling point of isopropylquinoline is highly dependent on pressure.
-
Incorrect Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: The heating mantle temperature should be gradually increased to be about 20-30°C higher than the boiling point of the liquid in the distillation flask. Ensure the heating mantle is in good contact with the flask.
-
Flooding: If the column is packed, excessive boiling can lead to "flooding," where the liquid is pushed up the column instead of vapor. Reduce the heating rate to allow for a smooth distillation.
Q2: The distillate is impure or has a wide boiling range.
A2: This indicates poor separation efficiency. Consider the following:
-
Fractional Distillation: For separating isomers or closely boiling impurities, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.
-
Heating Rate: Distilling too quickly can decrease separation efficiency. A slow, steady distillation rate is optimal.
-
Column Insulation: Insulating the distillation column with glass wool or aluminum foil can help maintain the temperature gradient necessary for good separation.
Q3: The compound is decomposing in the distillation pot.
A3: Isopropylquinoline, like many organic compounds, can be sensitive to high temperatures.
-
Use Vacuum Distillation: The primary reason for using vacuum distillation is to lower the boiling point of the compound, thus avoiding thermal decomposition. Ensure you are using an appropriate vacuum level.
-
Avoid Overheating: Do not heat the distillation flask to excessively high temperatures. Monitor the pot temperature and keep it as low as possible while maintaining a reasonable distillation rate.
-
Minimize Distillation Time: Prolonged heating can lead to decomposition. Plan your distillation to be as efficient as possible.
Column Chromatography
Q1: My compound is not moving down the column (Rf = 0).
A1: This indicates that the eluent is not polar enough to displace the isopropylquinoline from the stationary phase (e.g., silica gel).
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Q2: My compound is running too fast, and I'm getting poor separation (Rf close to 1).
A2: The eluent is too polar, preventing proper interaction with the stationary phase.
-
Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your eluent system.
Q3: The separation between my desired product and an impurity is poor.
A3: This is a common challenge in chromatography.
-
Optimize Eluent System: Experiment with different solvent systems. Sometimes, changing one of the solvents entirely (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can significantly improve separation. A good starting point for flash chromatography is to find a solvent system where the desired compound has an Rf of 0.2-0.3 on a TLC plate.
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Gradient Elution: Start with a less polar eluent to elute non-polar impurities, then gradually increase the polarity to elute your product and then more polar impurities.
Q4: I'm observing streaking or tailing of my compound on the column.
A4: This can be caused by several factors:
-
Sample Overload: Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Incomplete Dissolution of Sample: Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.
-
Acidic/Basic Compounds: Isopropylquinoline is a basic compound. Silica gel is slightly acidic and can cause tailing with basic compounds. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can often resolve this issue.
Recrystallization
Q1: My compound will not dissolve in the hot solvent.
A1: The solvent is not a good choice for dissolving your compound.
-
Select a Different Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen several solvents to find a suitable one.
-
Use a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the isopropylquinoline in a minimal amount of a "good" hot solvent (one in which it is very soluble) and then add a "bad" hot solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
Q2: My compound "oils out" instead of forming crystals.
A2: The compound is coming out of solution above its melting point.
-
Use More Solvent: The concentration of the solute may be too high. Add more of the hot recrystallization solvent.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change Solvents: The boiling point of the solvent may be too high. Choose a solvent with a lower boiling point.
Q3: No crystals form upon cooling.
A3: The solution is not supersaturated.
-
Too Much Solvent: You may have used too much solvent. Evaporate some of the solvent to concentrate the solution and try cooling again.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure isopropylquinoline to the solution to act as a template for crystal growth.
-
Cool to a Lower Temperature: If cooling to 0°C in an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures.
-
Q4: The recrystallized product is not pure.
A4: This can happen if the cooling was too rapid or if the initial crude material was very impure.
-
Slow Cooling: Ensure the solution cools slowly to allow for the selective formation of pure crystals.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | ||
| 4-isopropylquinoline | 277-279 °C at 760 mmHg | [2] |
| 6-isopropylquinoline | 100 °C at 0.5 mmHg | [1][3] |
| 8-isopropylquinoline | 271.52 °C at 760 mmHg (estimated) | [4] |
| 8-(isopropyl)quinoline | 133-134 °C | [5] |
| Flash Point | ||
| 4-isopropylquinoline | 114.44 °C (238.00 °F) TCC | [2] |
| 6-isopropylquinoline | 91.11 °C (196.00 °F) TCC | [1][3] |
| 8-isopropylquinoline | 109.90 °C (230.00 °F) TCC (estimated) | [4] |
| Solubility | ||
| Isopropylquinoline | Soluble in alcohol, insoluble in water | [6] |
| Purity (Typical) | ||
| Commercial Grade | >95% | [7] |
| After Purification | >98% can be achieved |
Experimental Protocols
Protocol 1: Vacuum Distillation of Isopropylquinoline
This protocol is suitable for purifying isopropylquinoline from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle.
-
Charging the Flask: Add the crude isopropylquinoline to the distillation flask (no more than two-thirds full). Add a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Begin stirring and gradually heat the distillation flask.
-
Collecting Fractions: Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the boiling point of isopropylquinoline at the given pressure, collect the main fraction in a clean receiving flask.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography of Isopropylquinoline
This method is effective for separating isopropylquinoline from impurities with different polarities.
-
Column Packing:
-
Select an appropriately sized column.
-
Securely plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude isopropylquinoline in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate with a small percentage of triethylamine to prevent tailing).
-
Collect fractions in test tubes.
-
-
Monitoring:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Combining and Concentrating:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isopropylquinoline.
-
References
"Quinoline, (1-methylethyl)-" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Quinoline, (1-methylethyl)-", commonly known as isopropylquinoline.
Stability Summary
Isopropylquinoline is a stable aromatic compound under standard storage conditions.[1][2] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[3] For long-term storage, it is recommended to keep the container tightly sealed in a cool, well-ventilated area under an inert gas.[]
General Stability Profile
| Parameter | Information | Source |
| Chemical Stability | Stable under normal conditions of use, storage, and transport. | [3] |
| Conditions to Avoid | Heat, sparks, open flames, ignition sources, and contact with strong oxidizing agents. | [3] |
| Hazardous Decomposition | No hazardous decomposition products are expected under normal storage and handling. | [3] |
| Shelf Life | Approximately 24 months from the date of manufacture when stored properly. | [] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid. | [5][6] |
| Odor | Earthy, woody, root-like. | [7] |
| Boiling Point | 280.71 °C | [] |
| Flash Point | 91.1 °C (196.0 °F) - Closed Cup | [3][5][7] |
| Solubility | Insoluble in water; soluble in alcohol. | [] |
| Specific Gravity | 1.019 - 1.025 @ 25 °C | [][7] |
Frequently Asked Questions (FAQs)
Q1: My isopropylquinoline solution has turned yellow/brown over time. Is it degraded?
A1: A color change from colorless/pale yellow to a darker shade can indicate the formation of degradation products or impurities. Quinoline and its derivatives can be susceptible to oxidation and photodegradation, which often results in colored byproducts.[8] It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or GC-MS, and to compare it against a reference standard. To prevent this, store the compound protected from light and under an inert atmosphere.[]
Q2: I am observing unexpected peaks in my HPLC/GC analysis of an aged isopropylquinoline sample. What could they be?
A2: Unexpected peaks likely represent degradation products or impurities from the synthesis or storage. While specific degradation products for isopropylquinoline are not extensively documented in publicly available literature, potential degradation pathways could involve oxidation of the isopropyl group to a ketone or alcohol, or hydroxylation of the quinoline ring. It is advisable to use a mass spectrometry (MS) detector to obtain mass information for these unknown peaks to help in their identification.
Q3: What are the recommended storage conditions to ensure the stability of isopropylquinoline?
A3: To ensure stability, store isopropylquinoline in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[] Keep it away from incompatible materials such as strong oxidizing agents.[3]
Q4: Is isopropylquinoline susceptible to hydrolysis?
A4: While specific data on the hydrolysis of isopropylquinoline is limited, the quinoline ring itself is generally stable to hydrolysis. However, under forced conditions of extreme pH (strong acid or base) and elevated temperature, degradation may occur. If your experimental conditions involve aqueous solutions at non-neutral pH, it is recommended to monitor for any degradation over time.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in purity measurements between samples of the same batch. | Inhomogeneous sample, inconsistent sample preparation, or analytical instrument variability. | 1. Ensure the sample is homogeneous before taking an aliquot. 2. Standardize the sample preparation procedure, paying close attention to solvent volumes and dissolution time. 3. Run system suitability tests on your analytical instrument (e.g., HPLC, GC) to ensure consistent performance. |
| Accelerated degradation observed at room temperature. | Contamination of the sample with an oxidizing agent or exposure to light. | 1. Review the handling and storage procedures to eliminate potential sources of contamination. 2. Store the compound in an amber vial or otherwise protected from light.[] 3. Consider purging the storage container with an inert gas. |
Issue 2: Difficulty in Developing a Stability-Indicating Analytical Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Degradation products are not well-resolved from the main peak in HPLC. | The chromatographic conditions (mobile phase, column, gradient) are not optimal. | 1. Screen different stationary phases (e.g., C18, phenyl-hexyl). 2. Modify the mobile phase composition and pH. 3. Adjust the gradient slope to improve the separation of closely eluting peaks. 4. Ensure that the detector wavelength is appropriate for both the parent compound and potential degradants. |
| No degradation is observed under forced stress conditions. | The stress conditions are not harsh enough. | 1. Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). 2. Increase the temperature and/or duration of the stress study. A target degradation of 5-20% is generally recommended for method validation.[] |
Experimental Protocols & Degradation Pathways
While specific degradation pathways for isopropylquinoline are not well-documented, forced degradation studies can be conducted to identify potential degradation products and pathways. Below are generalized protocols for such studies.
Protocol: Forced Degradation Study of Isopropylquinoline
Objective: To generate potential degradation products of isopropylquinoline under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
Isopropylquinoline
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or GC-MS system
1. Acid Hydrolysis:
- Prepare a solution of isopropylquinoline in a suitable solvent (e.g., 1 mg/mL in methanol).
- Add an equal volume of 0.1 N HCl.
- Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
2. Base Hydrolysis:
- Prepare a solution of isopropylquinoline as in the acid hydrolysis study.
- Add an equal volume of 0.1 N NaOH.
- Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl before analysis.
3. Oxidative Degradation:
- Prepare a solution of isopropylquinoline.
- Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
- Keep the solution at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).
- Analyze the samples directly after dilution.
4. Thermal Degradation:
- Place solid isopropylquinoline in a controlled temperature chamber (e.g., 80-100°C).
- Expose a solution of isopropylquinoline to the same thermal stress.
- Sample at various time points and analyze.
5. Photolytic Degradation:
- Expose a solution of isopropylquinoline to a light source that provides both UV and visible light (e.g., in a photostability chamber).
- The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.
- Analyze the sample after exposure and compare it to a control sample kept in the dark.
Analytical Method: Reversed-Phase HPLC (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at a suitable wavelength (e.g., 276 nm) or a PDA detector to monitor multiple wavelengths.
-
Injection Volume: 10 µL
Visualizations
Hypothetical Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for isopropylquinoline based on the known chemistry of quinoline and related aromatic compounds. These pathways have not been experimentally confirmed for isopropylquinoline and are provided for illustrative purposes.
Caption: Hypothetical Oxidative Degradation Pathways for Isopropylquinoline.
Caption: Hypothetical Photodegradation Pathways for Isopropylquinoline.
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 3. vigon.com [vigon.com]
- 5. chemhub.com [chemhub.com]
- 6. fraterworks.com [fraterworks.com]
- 7. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 8. noveltyjournals.com [noveltyjournals.com]
Technical Support Center: Isopropylquinoline NMR Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak splitting in the Nuclear Magnetic Resonance (NMR) spectroscopy of isopropylquinoline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isopropyl group isn't showing the classic doublet and septet. What's wrong?
This is a common issue that can arise from several factors. The expected pattern is a doublet for the six methyl (-CH₃) protons and a septet for the single methine (-CH) proton.[1][2] Deviations often point to more complex spectral behavior or specific molecular dynamics.
Potential Causes & Solutions:
-
Second-Order Effects: If the chemical shift difference (in Hz) between the methine and methyl protons is not much larger than the coupling constant (J-value) between them, the spectrum becomes "second-order" (or complex).[3][4] This distorts the simple doublet/septet pattern, often causing the inner peaks to become stronger and the outer peaks to diminish, and can even lead to the appearance of extra peaks.
-
Solution: Use a higher-field NMR spectrometer. This increases the chemical shift separation (in Hz) while the J-coupling (in Hz) remains constant, which can simplify the spectrum back to a first-order pattern.[4]
-
-
Restricted Rotation: If rotation around the bond connecting the isopropyl group to the quinoline ring is slow on the NMR timescale, the two methyl groups can become chemically non-equivalent.[5][6] This will result in two separate doublets instead of one, and the methine proton might appear as a more complex multiplet.
-
Solution: Perform a variable temperature (VT) NMR experiment.[7][8] Increasing the temperature can increase the rate of rotation. If restricted rotation is the cause, the two doublets will broaden and eventually coalesce into a single doublet at a higher temperature (the coalescence temperature).[6]
-
-
Signal Overlap: The septet, which has a low signal-to-noise ratio for its outer peaks, may be obscured by other signals in the spectrum, particularly the aromatic signals from the quinoline ring.
-
Solution: Change the NMR solvent. Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons, potentially moving the overlapping signals apart.[9]
-
Q2: Why are the proton signals on the quinoline ring broad or poorly resolved?
Broadening of peaks associated with the quinoline ring is often due to the quadrupolar moment of the nitrogen-14 (¹⁴N) atom.[10]
Potential Cause & Solution:
-
Quadrupolar Relaxation: The ¹⁴N nucleus has a spin I=1 and a non-spherical charge distribution, creating an electric quadrupole moment.[11][12] This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation can shorten the lifetime of the proton spin states coupled to it, leading to significant peak broadening for adjacent protons (e.g., H2 and H8 on the quinoline ring).
-
Solution 1: Use a higher-field NMR spectrometer. The second-order quadrupolar broadening effect is inversely proportional to the square of the magnetic field strength, so higher fields will result in sharper lines.[13]
-
Solution 2: Perform ¹⁵N-decoupling experiments. This requires an ¹⁵N-labeled sample and specialized NMR hardware but will completely remove the coupling and broadening effects from the nitrogen nucleus.
-
Solution 3: In some cases, protonation of the quinoline nitrogen (e.g., by adding a drop of acid) can create a more symmetric tetrahedral environment, which reduces the quadrupolar broadening effect and sharpens the signals of adjacent protons.[12]
-
Q3: How can I differentiate between isomers of isopropylquinoline using NMR?
The position of the isopropyl group on the quinoline ring significantly affects the chemical shifts and coupling patterns of both the isopropyl protons and the aromatic quinoline protons. By carefully analyzing the coupling constants (J-values) and the splitting patterns in the aromatic region, you can determine the substitution pattern.
Data Tables
Table 1: Typical ¹H NMR Coupling Constants (J) for Isopropylquinoline Moieties
This table provides expected ranges for proton-proton coupling constants. Actual values can vary based on substitution, solvent, and temperature.
| Coupling Type | Description | Nuclei Involved | Typical J-value (Hz) |
| Vicinal (³J) | Isopropyl Group | CH-CH₃ | 6.5 - 7.5 |
| Vicinal (³J) | Ortho coupling (Pyridine ring) | H2-H3, H3-H4 | 4.0 - 9.0 |
| Vicinal (³J) | Ortho coupling (Benzene ring) | H5-H6, H6-H7, H7-H8 | 7.0 - 9.0 |
| Meta (⁴J) | Meta coupling (Pyridine ring) | H2-H4 | 1.0 - 2.0 |
| Meta (⁴J) | Meta coupling (Benzene ring) | H5-H7, H6-H8 | 2.0 - 3.0 |
| Long-Range (⁵J) | Peri coupling | H4-H5 | ~0.5 |
Table 2: Influence of Deuterated Solvents on ¹H Chemical Shifts
Changing the solvent can help resolve overlapping signals. Aromatic solvents often cause the largest shifts (known as Aromatic Solvent Induced Shifts or ASIS).[14][15]
| Solvent | Dielectric Constant (ε) | Typical Effect on Chemical Shifts |
| Chloroform-d (CDCl₃) | 4.8 | Standard reference solvent. |
| Benzene-d₆ (C₆D₆) | 2.3 | Protons located in electron-deficient areas of the solute experience upfield shifts (to lower ppm). |
| Acetone-d₆ | 20.7 | Can disrupt intermolecular hydrogen bonding; generally causes minor shifts compared to CDCl₃. |
| DMSO-d₆ | 46.7 | High polarity; useful for poorly soluble compounds but can obscure signals due to its own residual peaks. |
| Methanol-d₄ | 32.7 | Can exchange with labile protons (e.g., -OH, -NH); useful for identifying such groups. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Investigating Restricted Rotation
This protocol is used to determine if peak splitting of the isopropyl methyl groups is due to slow rotation.[16][17]
-
Sample Preparation: Prepare a sample of isopropylquinoline in a suitable high-boiling NMR solvent (e.g., DMSO-d₆ or toluene-d₈) at a moderate concentration (~10-20 mg in 0.6 mL).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C / 298 K). Note the chemical shifts (ν₁) and (ν₂) of the two distinct methyl signals.
-
Incremental Heating: Increase the spectrometer temperature in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Observe Coalescence: Continue increasing the temperature until the two separate signals broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature (T꜀).
-
Post-Coalescence: Acquire at least one more spectrum at a temperature above T꜀ to observe the single, sharpened peak, confirming fast exchange.
-
Data Analysis: The energy barrier to rotation (ΔG‡) can be calculated using the Eyring equation, but a simplified approximation is often used: ΔG‡ = 2.303 * R * T꜀ * [10.319 - log₁₀(k) + log₁₀(T꜀)] where k (the rate constant at coalescence) ≈ (π * |ν₁ - ν₂|) / √2.
References
- 1. askthenerd.com [askthenerd.com]
- 2. youtube.com [youtube.com]
- 3. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Research Portal [ircommons.uwf.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. nmr spectroscopy - Symmetry and NMR linewidths of quadrupolar nuclei - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
Technical Support Center: Troubleshooting "Quinoline, (1-methylethyl)-" in Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with "Quinoline, (1-methylethyl)-" (also known as 6-Isopropylquinoline) in biological assays. Below you will find troubleshooting tips and frequently asked questions to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "Quinoline, (1-methylethyl)-" and what are its common synonyms?
"Quinoline, (1-methylethyl)-" is a quinoline derivative with the CAS number 135-79-5. Its common synonyms include 6-Isopropylquinoline and Isopropyl Quinoline.[1][2][3][4][5][6][7][8]
Q2: What are the known biological activities of quinoline derivatives?
Quinoline and its derivatives exhibit a wide range of biological activities, making them a significant scaffold in drug discovery. These activities include anticancer, antimalarial, antibacterial, antifungal, and antiviral properties.[9] In cancer research, quinoline derivatives have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways.
Q3: What are the physical and chemical properties of "Quinoline, (1-methylethyl)-" that are relevant for biological assays?
Understanding the physicochemical properties of 6-Isopropylquinoline is crucial for designing and troubleshooting experiments. Key properties are summarized in the table below. Its insolubility in water is a critical factor to consider in aqueous-based biological assays.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃N | [5][6] |
| Molecular Weight | 171.24 g/mol | [2][5][6] |
| Appearance | Colorless to yellow liquid | [1][6] |
| Solubility in Water | Insoluble | [1] |
| Solubility | Soluble in alcohol | [1] |
| Storage | Store tightly sealed under inert gas in a cool, well-ventilated area. | [1][8] |
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Q: I'm observing precipitation when I dilute my DMSO stock of 6-Isopropylquinoline into my aqueous assay buffer or cell culture medium. What can I do?
A: This is a common issue for hydrophobic compounds like 6-Isopropylquinoline. Here are several strategies to address this:
-
Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO. While a high concentration stock minimizes the final DMSO percentage, it can increase the likelihood of precipitation upon dilution.[10][11][12]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media, vortexing or sonicating between each step to aid dissolution.[10][13]
-
Pre-dilution in Media with Serum: If your cell culture experiments use serum, try pre-diluting the compound in a small volume of serum-containing media before adding it to the full culture. Serum proteins can help to solubilize hydrophobic compounds.[10][11]
-
Warming the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[10]
-
Use of Co-solvents: In some biochemical (cell-free) assays, the use of co-solvents like PEG400, glycerol, or non-ionic surfactants like Tween 80 might be an option. However, their compatibility with your specific assay and potential for cellular toxicity in cell-based assays must be carefully evaluated.[11]
-
Sonication: After dilution, briefly sonicate the solution to help break up any precipitate and improve dissolution.[10]
Experimental Workflow for Preparing Working Solutions of Hydrophobic Compounds
Caption: A general workflow for preparing aqueous solutions of hydrophobic compounds from DMSO stocks.
Issue 2: Inconsistent or Unreliable Assay Results
Q: My results with 6-Isopropylquinoline are variable between experiments. What could be the cause?
A: In addition to solubility issues, other factors can contribute to variability:
-
Compound Stability: Ensure the compound is stored correctly as per the manufacturer's instructions (typically at -20°C or -80°C for stock solutions) to prevent degradation.[14] Avoid repeated freeze-thaw cycles of your stock solutions by preparing smaller aliquots.[14] The stability of the compound in your specific cell culture media over the course of your experiment should also be considered.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls. High concentrations of DMSO (>0.5%) can be toxic to cells and affect experimental outcomes.[13]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Plate Edge Effects: In plate-based assays, wells on the outer edges of the plate are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outer wells or ensure proper humidification in your incubator.
Issue 3: Potential for Assay Interference
Q: Can 6-Isopropylquinoline interfere with my fluorescence-based assay?
A: Quinoline and its derivatives are known to possess fluorescent properties, which can potentially interfere with fluorescence-based assays.[15]
-
Spectral Overlap: The intrinsic fluorescence of 6-Isopropylquinoline could overlap with the excitation or emission spectra of your fluorescent probes. It is recommended to run a control plate with the compound alone (without your fluorescent probe) to measure its background fluorescence at the wavelengths used in your assay.
-
Quenching or Enhancement: The compound might also quench or enhance the fluorescence of your probe. This can be assessed by running a cell-free assay with your probe and different concentrations of the compound.
Experimental Protocols
Protocol: Preparation of 6-Isopropylquinoline Stock Solution
-
Materials:
-
6-Isopropylquinoline
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of 6-Isopropylquinoline.
-
Weigh the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Isopropylquinoline in cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data
| Quinoline Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (Leukemia) | ~5-10 | [9] |
| A novel quinoline derivative (Compound 2a) | HeLa (Cervical) | 0.14 | |
| A novel quinoline derivative (Compound 2b) | MCF-7 (Breast) | 0.3 | |
| A novel quinoline derivative (Compound 4c) | M14 (Melanoma) | ~1-10 |
Note: The data above is for illustrative purposes to show the range of activities observed for other quinoline compounds and may not be representative of the activity of 6-Isopropylquinoline.
Potential Signaling Pathways
While the specific signaling pathways affected by 6-Isopropylquinoline are not well-documented, many quinoline-based anticancer agents have been shown to modulate key pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[17][18][19][20][21][22][23][24][25][26] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Generalized PI3K/Akt Signaling Pathway and Potential Inhibition by Quinoline Derivatives
Caption: A simplified diagram of the PI3K/Akt pathway, a common target for anticancer quinoline derivatives.
This guide provides a starting point for troubleshooting experiments with "Quinoline, (1-methylethyl)-". As with any compound, careful optimization of experimental conditions is key to obtaining reliable and reproducible data.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [precision.fda.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 6-Isopropylquinoline - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 9. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. phytotechlab.com [phytotechlab.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Isopropylquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during isopropylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isopropylquinoline?
A1: Isopropylquinoline is commonly synthesized via Friedel-Crafts alkylation of quinoline with an isopropylating agent such as isopropyl alcohol, isopropyl bromide, or propene.[1][2][3] The reaction is typically catalyzed by a Lewis acid (e.g., aluminum chloride, ferric chloride) or a Brønsted acid (e.g., sulfuric acid, phosphoric acid).[2][3]
Q2: What are the primary byproducts in isopropylquinoline synthesis?
A2: The primary byproducts in the Friedel-Crafts alkylation of quinoline are typically:
-
Positional Isomers: Alkylation can occur at various positions on the quinoline ring, leading to a mixture of isopropylquinoline isomers. The distribution of these isomers is influenced by the reaction conditions.
-
Polyalkylated Products: Over-alkylation can occur, resulting in the formation of di- or even tri-isopropylquinolines. This is because the introduction of an electron-donating alkyl group can activate the quinoline ring towards further alkylation.
-
Rearrangement Products: While less common with a stable secondary carbocation from the isopropyl group, carbocation rearrangements can be a concern with other alkylating agents in Friedel-Crafts reactions.
Q3: How does the choice of catalyst affect the reaction?
A3: The catalyst plays a crucial role in the reaction's efficiency and selectivity. The nitrogen atom in the quinoline ring is a Lewis base and can form a complex with Lewis acid catalysts, thereby deactivating them.[3] The choice and amount of catalyst must be carefully optimized to achieve a balance between activating the alkylating agent and minimizing catalyst deactivation. Stronger Lewis acids may increase the reaction rate but can also lead to more side reactions and polyalkylation.
Q4: What is regioselectivity and why is it important in isopropylquinoline synthesis?
A4: Regioselectivity refers to the preference for the alkylation reaction to occur at one position over others on the quinoline ring. Controlling regioselectivity is critical for maximizing the yield of the desired isopropylquinoline isomer and simplifying the purification process. The position of the isopropyl group significantly influences the molecule's chemical and physical properties.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired isopropylquinoline isomer | - Inefficient catalyst activity due to complexation with quinoline's nitrogen. - Suboptimal reaction temperature or time. - Inappropriate ratio of reactants and catalyst. | - Increase the molar ratio of the catalyst to quinoline. - Optimize the reaction temperature and monitor the reaction progress using techniques like GC-MS. - Experiment with different Lewis or Brønsted acid catalysts. |
| High percentage of polyalkylated byproducts (e.g., di-isopropylquinoline) | - High concentration of the alkylating agent. - High reaction temperature or prolonged reaction time. - Highly active catalyst. | - Use a molar excess of quinoline relative to the isopropylating agent. - Lower the reaction temperature and shorten the reaction time. - Consider a less reactive catalyst or a solid acid catalyst to moderate the reaction. |
| Formation of multiple positional isomers | - Reaction conditions favoring multiple substitution pathways. - Steric and electronic effects of the quinoline ring. | - Modify the catalyst to a bulkier one to sterically hinder certain positions. - Adjust the reaction temperature, as lower temperatures often favor kinetic products while higher temperatures favor thermodynamic products. - Investigate the use of protecting groups to block certain positions on the quinoline ring. |
| Difficulty in purifying the final product | - Similar boiling points of the desired product and byproducts. - Presence of unreacted starting materials and catalyst residues. | - Employ fractional distillation under reduced pressure for separating isomers with different boiling points. - Utilize column chromatography with an appropriate stationary and mobile phase. - Perform an aqueous workup to remove the catalyst and any water-soluble impurities before distillation or chromatography. |
Experimental Protocols
Protocol: Selective Synthesis of Isopropylquinoline via Friedel-Crafts Alkylation
This protocol provides a general method for the synthesis of isopropylquinoline with an emphasis on minimizing byproduct formation.
Materials:
-
Quinoline
-
Isopropyl alcohol (or isopropyl bromide)
-
Phosphoric acid (85%) or Aluminum chloride (anhydrous)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add quinoline and the solvent (e.g., toluene).
-
Catalyst Addition: Slowly add the catalyst (e.g., phosphoric acid or anhydrous aluminum chloride) to the stirred solution. If using a solid Lewis acid, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Heat the mixture to the desired reaction temperature (e.g., 80-120°C). Add the isopropylating agent (e.g., isopropyl alcohol) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of reactants, desired product, and byproducts.[4][5][6]
-
Workup: After the reaction reaches the desired conversion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography to separate the desired isopropylquinoline isomer from byproducts.
Quantitative Data Summary:
The following table summarizes hypothetical data based on typical outcomes of Friedel-Crafts alkylation reactions, illustrating the effect of reaction conditions on product distribution.
| Catalyst | Quinoline:Isopropanol Ratio | Temperature (°C) | Yield of Isopropylquinoline (%) | Di-isopropylquinoline (%) | Other Isomers (%) |
| H₃PO₄ | 1:1.2 | 100 | 65 | 15 | 20 |
| H₃PO₄ | 2:1 | 100 | 75 | 5 | 20 |
| AlCl₃ | 1:1.2 | 80 | 70 | 20 | 10 |
| AlCl₃ | 2:1 | 80 | 80 | 10 | 10 |
Visualizations
Caption: Reaction pathway for isopropylquinoline synthesis and byproduct formation.
Caption: Workflow for troubleshooting issues in isopropylquinoline synthesis.
References
- 1. glooshi.com [glooshi.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Scaling Up the Synthesis of Quinoline, (1-methylethyl)-
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-isopropylquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-isopropylquinoline?
A1: The Doebner-von Miller reaction is a widely recognized and adaptable method for the synthesis of 2-alkylquinolines, including 2-isopropylquinoline.[1][2][3] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[1][4] For the synthesis of 2-isopropylquinoline, aniline would be reacted with an appropriate four-carbon aldehyde or ketone that can generate a suitable α,β-unsaturated intermediate under acidic conditions.
Q2: What are the typical starting materials for the synthesis of 2-isopropylquinoline via the Doebner-von Miller reaction?
A2: The primary starting materials are:
-
Aniline: The source of the benzene ring and the nitrogen atom in the quinoline core.
-
An α,β-unsaturated carbonyl compound precursor: To form the pyridine ring. For a 2-isopropyl group, suitable precursors could be derived from isobutyraldehyde or methyl isobutyl ketone through an aldol condensation-type process.[1]
Q3: What catalysts are typically used in the Doebner-von Miller synthesis of 2-isopropylquinoline?
A3: The reaction is generally catalyzed by strong Brønsted acids or Lewis acids. Common catalysts include:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3]
-
Lewis Acids: Zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄).[1] The choice of catalyst can significantly impact reaction rate and yield.
Troubleshooting Guides
Issue 1: Low Yield of 2-Isopropylquinoline
Symptoms:
-
The final isolated product quantity is significantly lower than theoretically expected.
-
TLC or GC-MS analysis of the crude product shows a complex mixture with a small percentage of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Polymerization of Carbonyl Substrates: Acid catalysts can promote the self-condensation and polymerization of the aldehyde or ketone starting materials, reducing the availability for the main reaction.[5] | - Control Temperature: Maintain a controlled and optimized reaction temperature. Run initial small-scale experiments to determine the optimal temperature profile. - Slow Addition: Add the carbonyl compound or its precursor slowly to the reaction mixture containing aniline and the acid catalyst. - Biphasic System: Consider a two-phase solvent system to sequester the carbonyl compound in an organic phase, which can reduce polymerization.[5][6] |
| Suboptimal Catalyst Concentration: Too little catalyst may lead to a slow and incomplete reaction, while too much can accelerate side reactions. | - Catalyst Screening: Perform small-scale reactions with varying concentrations of different acid catalysts (e.g., H₂SO₄, HCl, ZnCl₂) to identify the most effective one for this specific transformation. |
| Inefficient Oxidation: The final step of the Doebner-von Miller reaction is an oxidation to form the aromatic quinoline ring. If this step is inefficient, dihydroquinoline intermediates may persist. | - Use of an Oxidizing Agent: While the reaction can proceed with air oxidation, adding a mild oxidizing agent like nitrobenzene can improve the final aromatization step.[7] |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
Difficulty in purifying the final product to the desired specification.
-
Presence of unexpected peaks in NMR or Mass Spectrometry data.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Side Reactions of Intermediates: The reaction proceeds through several intermediates which can undergo alternative reaction pathways. | - Strict Control of Reaction Conditions: Precisely control temperature, reaction time, and stoichiometry to favor the desired reaction pathway. |
| Unreacted Starting Materials: Incomplete reaction can leave significant amounts of aniline and carbonyl compounds in the crude product. | - Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting materials and stop the reaction once it has reached completion. - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of one reactant may be beneficial, but this should be determined experimentally. |
| Formation of Isomeric Products: Depending on the exact nature of the α,β-unsaturated intermediate, there might be a possibility of forming isomeric quinoline products. | - Careful Selection of Starting Materials: Choose starting materials that will unambiguously lead to the desired 2-isopropylquinoline. |
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
Formation of emulsions during aqueous work-up.
-
Difficulty in separating the product from high-boiling impurities by distillation.
-
Product crystallizes with impurities.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Basic Nature of Quinoline: 2-Isopropylquinoline is a basic compound and will form a salt with the acid catalyst, making extraction difficult. | - Neutralization: After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., NaOH, Na₂CO₃) to liberate the free quinoline base before extraction with an organic solvent. |
| High Boiling Point of Product and Impurities: Some byproducts may have boiling points close to that of 2-isopropylquinoline. | - Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates for efficient separation.[8] - Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can help to prevent thermal degradation of the product. |
| Presence of Tar-like Residues: Polymerization can lead to the formation of non-volatile tars. | - Pre-purification: Before distillation, consider a preliminary purification step like filtration or decantation to remove solid or tarry materials. |
Experimental Protocols
Key Experiment: Doebner-von Miller Synthesis of 2-Isopropylquinoline
This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction and should be optimized for specific laboratory conditions and scale.
Materials:
-
Aniline
-
Isobutyraldehyde (or a suitable precursor to 3-methyl-2-butenal)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
An appropriate oxidizing agent (e.g., nitrobenzene, optional)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, charge the aniline and the acid catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add the isobutyraldehyde dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The optimal reflux temperature and time will need to be determined experimentally (typically several hours).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a NaOH solution until it is basic.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-isopropylquinoline by vacuum distillation.
Quantitative Data Summary
The following table provides a hypothetical summary of reaction parameters that could be generated during the optimization of the 2-isopropylquinoline synthesis. Researchers should generate their own data for their specific experimental setup.
| Experiment ID | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DVM-01 | HCl | 100 | 100 | 8 | 45 |
| DVM-02 | H₂SO₄ | 100 | 100 | 8 | 55 |
| DVM-03 | ZnCl₂ | 50 | 120 | 6 | 65 |
| DVM-04 | H₂SO₄ | 150 | 100 | 6 | 60 |
Visualizations
Caption: Experimental workflow for the synthesis of 2-isopropylquinoline.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Chemistry 102 - Experiment 5 [home.miracosta.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic organic compound, and its isomers are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The position of the nitrogen atom within the bicyclic structure, as well as the placement of various substituents, can significantly influence the pharmacological properties of these compounds. This guide provides an objective comparison of the biological activities of quinoline and its structural isomer, isoquinoline, along with positional isomers of substituted quinolines, supported by experimental data.
Anticancer Activity
The anticancer potential of quinoline derivatives is a major area of research, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. The isomeric form of the quinoline scaffold plays a crucial role in this activity.
Comparison of Quinoline and Isoquinoline
Studies have shown that quinoline and its structural isomer, isoquinoline, exhibit different metabolic fates, which may contribute to their differing biological activities. Quinoline has been identified as a hepatocarcinogen in rodents, a property not observed with isoquinoline. This difference is attributed to their metabolic pathways, where quinoline is metabolized to a greater extent to dihydrodiols, which can be precursors to carcinogenic epoxides.
In terms of direct anticancer effects, derivatives of both quinoline and isoquinoline have been investigated. For instance, a study on quinolone and isoquinoline derivatives against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells using the MTT assay revealed that specific derivatives from both isomeric scaffolds possess significant cytotoxic potential. Notably, a 4-quinolone derivative showed maximum apoptosis (54.4%) in one study.[1]
Influence of Substituent Position
The position of substituents on the quinoline ring is a critical determinant of anticancer activity. A comparative study of 2-substituted versus 4-substituted quinoline derivatives has shown that the substitution pattern significantly impacts cytotoxicity. For example, 2-arylquinolines have demonstrated a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines compared to 2-acetamido-2-methyl-tetrahydroquinolines.[2] Specifically, C-6 substituted 2-phenylquinolines displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cells.[2]
Furthermore, research on 3-substituted versus 4-substituted quinoline derivatives revealed that a quinolin-4-yl-substituted compound exhibited cytotoxic activity, while the corresponding quinolin-3-yl-substituted compound was devoid of such activity.[3]
Table 1: Comparison of Anticancer Activity (IC50 values in µM)
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | >82.9% inhibition | [1] |
| 2-Arylquinoline Derivative (Compound 13) | HeLa | 8.3 | [2] |
| 2-Arylquinoline Derivative (Compound 12) | PC3 | 31.37 | [2] |
| 4-Anilinoquinoline-3-carbonitrile Derivative (Compound 44) | EGFR kinase | 0.0075 | [4] |
| 4-Anilinoquinoline-3-carbonitrile Derivative (Compound 47) | EGFR kinase | 0.49 | [4] |
| 2-Styrylquinoline Derivative (Compound 50) | EGFR kinase | 0.12 | [4] |
Antimicrobial Activity
Quinoline and its isomers are well-known for their antimicrobial properties, forming the basis for many synthetic antibiotics. The arrangement of atoms and functional groups in these isomers dictates their efficacy against various pathogens.
Comparison of Quinoline and Isoquinoline Derivatives
Both quinoline and isoquinoline scaffolds have been utilized in the development of antimicrobial agents. While a direct comparison of the parent compounds is less common, their derivatives have been extensively studied. For instance, hybrids of quinoline with other pharmacophores have shown potent activity against both Gram-positive and Gram-negative bacteria.
Influence of Substituent Position
The position of substituents dramatically affects the antimicrobial spectrum and potency. A study on positional isomers of mannose-quinoline conjugates found that specific isomers exhibit significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus.[5] Another study on 8-hydroxyquinoline derivatives demonstrated that the parent compound was highly potent against Gram-positive bacteria, while halogenated derivatives, particularly at the 7-position, showed enhanced activity against Gram-negative bacteria.[6] Nitroxoline (5-nitro-8-hydroxyquinoline) was notably active against Pseudomonas aeruginosa.[6]
Table 2: Comparison of Antimicrobial Activity (MIC values in µg/mL)
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| Ortho-isomer (IAM-1) | S. aureus | 1-8 | [7] |
| Meta-isomer (IAM-2) | S. aureus | 1-8 | [7] |
| Para-isomer (IAM-3) | S. aureus | 1-8 | [7] |
| Ortho-isomer (IAM-1) | E. coli | 4-16 | [7] |
| Meta-isomer (IAM-2) | E. coli | 4-16 | [7] |
| Para-isomer (IAM-3) | E. coli | 4-16 | [7] |
| Nitroxoline | P. aeruginosa | 5.26–84.14 µM | [6] |
| Cloxyquin | L. monocytogenes | 13.78 µM | [6] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [8] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [8] |
Antioxidant Activity
The ability of quinoline isomers to scavenge free radicals is another important biological property. This activity is highly dependent on the presence and position of hydroxyl and other electron-donating groups.
Comparison of Hydroxyquinoline Isomers
A study on the antioxidant activity of 2-substituted-8-hydroxyquinoline derivatives found that the introduction of electron-donating groups at the 2-position decreased their antioxidant activities.[9] In contrast, another study on quinoline-4-carboxylic acid derivatives synthesized from isatin showed that these compounds had better inhibitory effects in the DPPH assay than isatin itself, with a 2-(4-methylphenyl)quinoline-4-carboxylic acid derivative showing approximately 40.43% inhibition at 5 mg/L.[10]
The antioxidant activity of positional isomers of mannose-quinoline conjugates was also found to be dependent on the regioisomer.[5]
Table 3: Comparison of Antioxidant Activity (IC50 values)
| Compound/Isomer | Assay | IC50 | Reference |
| 5-Amino-8-hydroxyquinoline | DPPH | 8.70 µM | [6] |
| 2,4-dihydroxybenzoic acid | DPPH | Poor activity | [11] |
| 3,5-dihydroxybenzoic acid | DPPH | High activity | [11] |
| Gallic acid | DPPH | High activity | [11] |
| Neoeriocitrin | DPPH & ABTS | Lowest IC50 values | [12] |
| Peripolin | DPPH & ABTS | Lowest IC50 values | [12] |
Signaling Pathways
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most important pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Quinoline-based molecules can act as inhibitors of key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling that leads to cell proliferation and survival.[3][13][14][15] The specific inhibitory profile can vary depending on the isomeric structure and substitution pattern of the quinoline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Peripolin and Study of Antioxidant Activity of HMG Flavonoids from Bergamot Fruit [mdpi.com]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Isopropylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of isopropylquinoline. The information presented is based on established analytical principles and data from validated methods for similar quinoline derivatives, offering a valuable resource for selecting the most appropriate analytical technique for your research needs.
At a Glance: GC-MS vs. HPLC for Isopropylquinoline Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. |
| Applicability to Isopropylquinoline | Highly suitable due to the volatile nature of isopropylquinoline. | Suitable, particularly for non-volatile derivatives or when coupled with a mass spectrometer. |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is dependent on the detector; UV detection is common for quinoline structures. |
| Selectivity | Excellent selectivity provided by mass spectrometric detection. | Good selectivity, which can be enhanced by choosing the appropriate column and mobile phase. |
| Sample Preparation | May require derivatization for less volatile compounds, but often simpler for volatile analytes. | Generally involves dissolving the sample in a suitable solvent. |
| Analysis Time | Typically faster for simple mixtures.[1] | Can be longer, depending on the complexity of the separation.[1] |
Quantitative Performance Comparison
The following tables summarize typical validation parameters for GC-MS and HPLC methods for the analysis of quinoline derivatives, providing an expected performance benchmark for isopropylquinoline analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative example for the analysis of quinoline compounds and can be adapted for isopropylquinoline.
1. Sample Preparation:
-
Accurately weigh the sample containing isopropylquinoline.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).
-
Dilute the sample to a final concentration within the calibration range.
-
An internal standard may be added for improved accuracy.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Scan Range: m/z 50-300.
3. Data Analysis:
-
Identify the isopropylquinoline peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of quinoline derivatives and can be optimized for isopropylquinoline.
1. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), delivered in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detector: UV detector set at a wavelength where isopropylquinoline has maximum absorbance (e.g., around 220-230 nm).
3. Data Analysis:
-
Identify the isopropylquinoline peak by its retention time.
-
Quantify using a calibration curve prepared from standard solutions.
Visualizing the Workflow
To illustrate the analytical processes, the following diagrams were generated using the DOT language.
References
(1-Methylethyl)-Quinoline Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds, with quinoline derivatives emerging as a particularly promising class. Their structural versatility allows for modifications that can significantly enhance their therapeutic index against various cancer types. This guide provides a comparative analysis of the efficacy of (1-methylethyl)-quinoline derivatives, also known as isopropyl-quinoline derivatives, as anticancer agents, supported by available experimental data and methodologies.
Efficacy of (1-Methylethyl)-Quinoline Derivatives: A Data-Driven Comparison
While research into the anticancer properties of the broader quinoline family is extensive, specific data on (1-methylethyl)-substituted quinolines is more focused. The introduction of a (1-methylethyl) or isopropyl group can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.[1]
One area of investigation has been on 8-(isopropyl)quinoline and its derivatives. Although detailed anticancer cytotoxicity data remains limited in publicly available literature, its investigation suggests a potential for biological activity.[1] More specifically, research into 2-isopropyl-substituted 8-hydroxyquinolines has demonstrated notable biological effects, including antiviral activity, which often shares common pathways with anticancer mechanisms.[1][2]
To provide a comparative context, the following table summarizes the cytotoxic activity of various quinoline derivatives, highlighting the potential of this scaffold. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 6-Bromo-5-nitroquinoline | HT29 (Colon) | > 5-FU | 5-Fluorouracil (5-FU) | Not Specified |
| Compound B | 6,8-Diphenylquinoline | C6 (Glioblastoma) | < 5-FU | 5-Fluorouracil (5-FU) | Not Specified |
| Compound C | 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | ~4x more potent than CDDP | Cisplatin (CDDP) | Not Specified |
| Compound D | 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia Cell Lines | GI50: 14 | Not Specified | Not Specified |
| Compound E | 7-morpholinomethyl-8-hydroxyquinoline | Leukemia Cell Lines | LogGI50: -5.09 | Not Specified | Not Specified |
| Compound F | 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia Cell Lines | LogGI50: -5.35 | Not Specified | Not Specified |
Table 1: Cytotoxicity of Selected Quinoline Derivatives Against Various Cancer Cell Lines. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency. Data is compiled from multiple sources.[3][4][5]
Experimental Protocols
The evaluation of the anticancer efficacy of quinoline derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated overnight in a humidified atmosphere with 5% CO₂ at 37°C.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., (1-methylethyl)-quinoline derivatives) or a reference drug (e.g., cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways Targeted by Quinoline Derivatives
Quinoline derivatives exert their anticancer effects through a multitude of signaling pathways.[7] While the specific pathways targeted by (1-methylethyl)-quinoline derivatives are still under investigation, the broader class of quinoline compounds is known to modulate several key cancer-related pathways.
One of the prominent mechanisms of action for quinoline derivatives is the induction of apoptosis, or programmed cell death.[3] This is often achieved by interfering with the function of key proteins involved in cell survival and proliferation.
Many quinoline compounds function as topoisomerase inhibitors, leading to DNA damage and subsequently triggering the intrinsic apoptotic pathway.[7] They can also induce the production of reactive oxygen species (ROS), which further promotes apoptosis. Additionally, some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death.
Conclusion
(1-Methylethyl)-quinoline derivatives represent a subclass of quinoline compounds with potential as anticancer agents. While specific and extensive quantitative data for this particular group is still emerging, the broader family of quinoline derivatives has demonstrated significant efficacy against a range of cancer cell lines through various mechanisms of action. Further research focusing on the synthesis and biological evaluation of a wider array of (1-methylethyl)-quinoline derivatives is warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such investigations.
References
- 1. 8-(Isopropyl)quinoline | 6457-30-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Quinoline-Based Corrosion Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quinoline-based corrosion inhibitors, supported by experimental data and detailed methodologies. Quinoline and its derivatives have emerged as a significant class of corrosion inhibitors due to their excellent performance, which is attributed to the presence of the nitrogen heteroatom and the planar aromatic quinoline ring.
The core mechanism of their protective action involves adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the interaction of the π-electrons of the aromatic ring and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal. The presence of various substituent groups on the quinoline ring can further enhance their inhibition efficiency.
Performance Comparison of Quinoline Derivatives
The effectiveness of quinoline-based corrosion inhibitors is typically evaluated by measuring their inhibition efficiency (IE) under specific corrosive conditions. The following table summarizes the performance of several quinoline derivatives as reported in various studies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Quinoline (QL) | Mild Steel | 0.5 M HCl | - | Lower than derivatives | [1][2] |
| Quinaldine (QLD) | Mild Steel | 0.5 M HCl | - | Higher than QL | [1][2] |
| Quinaldic Acid (QLDA) | Mild Steel | 0.5 M HCl | - | Higher than QLD and QL | [1][2] |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | 10⁻³ M | Increased with concentration | [3][4] |
| 6-benzylquinoline (BQ) | Mild Steel | 1 M HCl | - | High | [5] |
| 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid (QBPA) | Mild Steel | 1 M HCl | - | Better than BQ | [5] |
| N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) | C22E Steel | 1 M HCl | 10⁻³ M | 91.73 | [6] |
| N-((8-hydroxyquinolin-5-yl)methyl)-N-phenyl-hydrazine-1-carbothioamide (HQPC) | C22E Steel | 1 M HCl | 10⁻³ M | 87.09 | [6] |
| 4-chloro,8-(trifluoromethyl) quinoline | Mild Steel | 1 M HCl | 1000 ppm | ~92 | [7] |
| P-1 (a quinoline-3-carboxylate derivative) | Mild Steel | 1 M HCl | 10⁻³ M | 89.8 | [8] |
| P-2 (a quinoline-3-carboxylate derivative) | Mild Steel | 1 M HCl | 10⁻³ M | 94.1 | [8] |
Experimental Protocols
The evaluation of corrosion inhibitors relies on a variety of electrochemical and gravimetric techniques.[9][10] Below are the detailed methodologies for the key experiments commonly cited in the study of quinoline-based corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.[10]
-
Specimen Preparation: Metal specimens of known dimensions are abraded with different grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each specimen is accurately recorded.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions and help in classifying the inhibitor type (anodic, cathodic, or mixed).[11]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using the following equation:
-
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[11]
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.
-
Measurement: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC voltage signal (typically 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Visualizations
Inhibition Mechanism of Quinoline-Based Inhibitors
The following diagram illustrates the general mechanism of corrosion inhibition by quinoline derivatives on a metal surface in an acidic medium.
Caption: Mechanism of corrosion inhibition by quinoline derivatives.
General Experimental Workflow for Inhibitor Evaluation
The diagram below outlines the typical workflow for evaluating the performance of a new quinoline-based corrosion inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. insight-into-the-corrosion-inhibition-performance-of-two-quinoline-3-carboxylate-derivatives-as-highly-efficient-inhibitors-for-mild-steel-in-acidic-medium-experimental-and-theoretical-evaluations - Ask this paper | Bohrium [bohrium.com]
- 9. uv.mx [uv.mx]
- 10. infinitalab.com [infinitalab.com]
- 11. researchgate.net [researchgate.net]
A Guide to Assessing Cross-Reactivity of "Quinoline, (1-methylethyl)-" in Assays
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the cross-reactivity of "Quinoline, (1-methylethyl)-," also commonly known as 6-isopropylquinoline, in various analytical assays. A thorough review of publicly available scientific literature and databases reveals a notable absence of specific studies detailing the cross-reactivity profile of this compound. This lack of data presents a challenge for researchers utilizing assays where 6-isopropylquinoline may be a potential interferent.
This guide, therefore, provides a comprehensive framework for researchers to assess the cross-reactivity of "Quinoline, (1-methylethyl)-" or other compounds of interest within their own laboratory settings. It includes a detailed, representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common technique for which cross-reactivity is a critical parameter. Additionally, a generalized workflow for evaluating cross-reactivity is presented.
Understanding Cross-Reactivity
Cross-reactivity in immunoassays refers to the ability of antibodies to bind with substances other than the specific analyte they were designed to detect. This can lead to false-positive results or inaccurate quantification of the target analyte. The degree of cross-reactivity is typically dependent on the structural similarity between the target analyte and the interfering substance. Given that "Quinoline, (1-methylethyl)-" is a derivative of quinoline, a scaffold present in many biologically active compounds, the potential for cross-reactivity in assays targeting other quinoline-based molecules should be considered.
Data Presentation: A Framework for Comparison
In the absence of specific experimental data for "Quinoline, (1-methylethyl)-," the following table provides a template for how quantitative cross-reactivity data should be structured. This format allows for clear comparison with alternative compounds that may be tested. The data presented here is hypothetical and serves as an illustrative example.
| Compound | Assay Target | Concentration Tested (ng/mL) | Signal Inhibition (%) | Cross-Reactivity (%) |
| Quinoline, (1-methylethyl)- | Analyte X | 1000 | [Hypothetical Data] | [Hypothetical Data] |
| Alternative Compound A | Analyte X | 1000 | [Experimental Data] | [Experimental Data] |
| Alternative Compound B | Analyte X | 1000 | [Experimental Data] | [Experimental Data] |
| Analyte X (Positive Control) | Analyte X | 100 | 50 | 100 |
Note: Cross-reactivity is typically calculated using the following formula: Cross-Reactivity (%) = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Experimental Protocols
Protocol for Competitive ELISA to Determine Cross-Reactivity
This protocol provides a detailed methodology for a competitive ELISA, a common immunoassay format used to assess the cross-reactivity of small molecules like "Quinoline, (1-methylethyl)-".
1. Materials and Reagents:
-
Microtiter plates (96-well, high-binding capacity)
-
Coating antigen (Analyte-protein conjugate)
-
Primary antibody (specific to the target analyte)
-
"Quinoline, (1-methylethyl)-" and other potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Microplate reader
2. Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of dilutions of "Quinoline, (1-methylethyl)-" and other test compounds in assay buffer. Also, prepare a standard curve of the target analyte.
-
In separate tubes, mix 50 µL of each concentration of the test compounds or standard analyte with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-compound mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values against the logarithm of the concentration for the standard analyte to generate a standard curve.
-
Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula mentioned in the data presentation section.
-
Mandatory Visualization
The following diagrams illustrate the generalized workflow for assessing assay cross-reactivity and the principle of a competitive ELISA.
Caption: Workflow for Assessing Assay Cross-Reactivity.
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Isopropylquinoline: A Comparative Performance Analysis Against Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isopropylquinoline's performance against other key heterocyclic compounds, focusing on their potential applications in drug discovery. While direct comparative experimental data for isopropylquinoline is limited in publicly available literature, this analysis synthesizes existing data for structurally related compounds, particularly quinoline derivatives, to provide a predictive performance overview. The information is supported by experimental data for related compounds, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.
Executive Summary
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer effects. The introduction of an isopropyl group to the quinoline scaffold is expected to modulate its lipophilicity and steric profile, potentially influencing its biological activity. This guide examines the known performance of quinoline, pyridine, and indole derivatives to infer the potential of isopropylquinoline as a bioactive agent.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound, such as its solubility and lipophilicity, are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The isopropyl group is known to increase lipophilicity, which can enhance membrane permeability and target engagement, but may also affect solubility and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility |
| Quinoline | C₉H₇N | 129.16 | 2.04 | 6.11 g/L |
| 6-Isopropylquinoline | C₁₂H₁₃N | 171.24 | ~3.4 (estimated) | 287 mg/L at 20°C[1] |
| 8-Isopropylquinoline | C₁₂H₁₃N | 171.24 | ~3.4 (estimated) | Insoluble in water[2] |
| Pyridine | C₅H₅N | 79.10 | 0.64 | Miscible |
| Indole | C₈H₇N | 117.15 | 2.14 | 3.56 g/L |
Note: LogP and solubility for isopropylquinoline are based on available data for isomers and estimations.
Performance Comparison: Biological Activities
This section compares the reported biological activities of quinoline derivatives and other heterocyclic compounds. The data is presented to offer a comparative landscape where the potential of isopropylquinoline can be situated.
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[3][4][5]
Table 1: Comparative Cytotoxicity of Heterocyclic Compounds against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Derivative (BAPPN) | HepG2 (Liver) | 3.3 µg/mL | [6] |
| Quinoline Derivative (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL | [6] |
| Quinoline Derivative (BAPPN) | A549 (Lung) | 9.96 µg/mL | [6] |
| Quinoline Derivative (9IV-c) | A549 (Lung) | 1.66 | [7] |
| Quinoline Derivative (9IV-c) | C26 (Colon) | 1.21 | [7] |
| Isoquinoline Alkaloid (Scoulerine) | Jurkat (Leukemia) | 2.7 - 6.5 | [8] |
| Chalcone-Pyridine Hybrid (4b) | MCF-7 (Breast) | 0.16 | [9] |
| Chalcone-Pyridine Hybrid (4b) | HepG2 (Liver) | 0.17 | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Quinolone antibiotics, a class of synthetic drugs derived from the quinoline scaffold, are well-established for their potent antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][10][11][12][13]
Table 2: Comparative Antimicrobial Activity of Heterocyclic Compounds
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-Quinoxaline Hybrid (QQ6) | S. aureus | 1.22 | [14] |
| Quinoline-Quinoxaline Hybrid (QQ2) | S. aureus (MRSA) | 1.22 - 9.76 | [14] |
| Quinoline Derivative (Compound 7) | E. coli | 2 | [12] |
| Isoquinoline Derivative (HSN584) | S. aureus | 4 - 16 | [15] |
| Isoquinoline Derivative (HSN739) | S. aureus | 4 - 16 | [15] |
| Salicylanilide-based Peptidomimetic | S. aureus (MRSA) | 0.070 - 8.95 | [16] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
// Nodes Quinoline [label="Quinoline\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Topoisomerase [label="Topoisomerase", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Quinoline -> EGFR [label="Inhibition", fontcolor="#5F6368"]; EGFR -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Quinoline -> Topoisomerase [label="Inhibition", fontcolor="#5F6368"]; Topoisomerase -> DNA_Damage [dir=none]; DNA_Damage -> Apoptosis; } Anticancer mechanism of quinoline derivatives.
Quinoline derivatives can inhibit receptor tyrosine kinases like EGFR, leading to the downregulation of pro-survival pathways such as PI3K/Akt/mTOR.[4] They can also act as topoisomerase inhibitors, inducing DNA damage and triggering apoptosis.[5]
Antibacterial Mechanism of Action
// Nodes Quinolone [label="Quinolone\nAntibiotics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="DNA Gyrase", fillcolor="#FBBC05", fontcolor="#202124"]; Topo_IV [label="Topoisomerase IV", fillcolor="#FBBC05", fontcolor="#202124"]; Supercoiling [label="DNA Supercoiling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="DNA Replication", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Quinolone -> DNA_Gyrase [label="Inhibition", fontcolor="#5F6368"]; Quinolone -> Topo_IV [label="Inhibition", fontcolor="#5F6368"]; DNA_Gyrase -> Supercoiling [dir=none]; Topo_IV -> Replication [dir=none]; Supercoiling -> Cell_Death [style=dashed]; Replication -> Cell_Death [style=dashed]; } Antibacterial mechanism of quinolone antibiotics.
Quinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[10][11][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add test compound\n& control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 24-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 4h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_dmso [label="Add DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC₅₀", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_dmso; add_dmso -> read_absorbance; read_absorbance -> analyze; analyze -> end; } Workflow for a typical MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that shows no visible growth is the MIC.
Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Conclusion
While specific experimental data for isopropylquinoline is not extensively available, the analysis of structurally similar quinoline derivatives provides a strong foundation for predicting its potential biological activities. The addition of an isopropyl group is likely to enhance its lipophilicity, which could lead to improved cell permeability and target engagement. Based on the extensive research on quinoline scaffolds, isopropylquinoline holds promise as a candidate for further investigation in both anticancer and antimicrobial drug discovery programs. Future studies should focus on the direct synthesis and biological evaluation of isopropylquinoline and its derivatives to establish a definitive performance profile and to explore its therapeutic potential.
References
- 1. chemhub.com [chemhub.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
A Comparative Guide to the Synthesis of 2-Isopropylquinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline derivatives is a critical aspect of discovery and manufacturing. This guide provides a comparative benchmark for the synthesis of "Quinoline, (1-methylethyl)-", commonly known as 2-isopropylquinoline, a valuable scaffold in medicinal chemistry. We will explore established synthetic routes, presenting available experimental data to inform methodological choices.
Introduction to Quinoline Synthesis
The quinoline framework is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer drugs. Several classical named reactions have been developed for the synthesis of the quinoline core, including the Friedländer, Doebner-von Miller, Combes, and Skraup syntheses. The choice of method often depends on the desired substitution pattern, availability of starting materials, and reaction scalability. For 2-substituted quinolines such as 2-isopropylquinoline, the Friedländer and Doebner-von Miller reactions are often considered suitable starting points.
Benchmarking Synthetic Routes
A direct comparison of synthetic efficiency requires specific experimental data for the target molecule. While general protocols for classical quinoline syntheses are widely documented, detailed procedures and comparative quantitative data for 2-isopropylquinoline are less readily available in the literature. This guide aims to collate and present the available information to facilitate a comparative analysis.
Based on the general principles of quinoline synthesis, the following methods are theoretically applicable for the preparation of 2-isopropylquinoline.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] To obtain 2-isopropylquinoline, the reaction would likely involve the in-situ formation of an α,β-unsaturated aldehyde from isobutyraldehyde.
Hypothetical Reaction Scheme:
Aniline reacts with two equivalents of isobutyraldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) and an oxidizing agent. The reaction proceeds through a series of aldol condensations, Michael additions, and cyclization dehydration steps.
While a specific experimental protocol with yield data for 2-isopropylquinoline via the Doebner-von Miller reaction is not readily found in the searched literature, the general method provides a viable, albeit potentially low-yielding, route. The original method was often hampered by the acid-catalyzed polymerization of the carbonyl substrate.
Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5] For the synthesis of 2-isopropylquinoline, this would involve the reaction of a 2-aminobenzaldehyde or 2-aminophenyl ketone with a ketone bearing an isopropyl group adjacent to a methyl group, such as 3-methyl-2-butanone.
Hypothetical Reaction Scheme:
2-Aminobenzaldehyde would be reacted with 3-methyl-2-butanone in the presence of an acid or base catalyst. The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration.
Modern variations of the Friedländer synthesis often employ various catalysts to improve yields and reaction conditions, including Lewis acids and solid acid catalysts.[3][4]
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[6][7] To synthesize 2-isopropylquinoline via this route, a custom β-diketone, such as 3-methyl-2,4-pentanedione, would be required.
Hypothetical Reaction Scheme:
Aniline would be condensed with 3-methyl-2,4-pentanedione in the presence of a strong acid like sulfuric acid, followed by heating to induce cyclization.
The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone.[7]
Skraup Synthesis
The Skraup synthesis is a classic method for producing the parent quinoline ring system by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][] While adaptable for some substituted quinolines, its application for the direct synthesis of 2-isopropylquinoline is not straightforward and would likely require a modified substrate in place of glycerol.
Quantitative Data Summary
A comprehensive, direct comparison of the above methods for the synthesis of 2-isopropylquinoline is challenging due to the lack of specific, published experimental data with yields and reaction conditions for this particular compound. The table below provides a generalized comparison based on the principles of each reaction.
| Reaction Name | Starting Materials | Reagents/Catalysts | General Conditions | Theoretical Applicability to 2-Isopropylquinoline |
| Doebner-von Miller | Aniline, Isobutyraldehyde | Acid (e.g., HCl), Oxidizing agent | Heating | High |
| Friedländer | 2-Aminobenzaldehyde, 3-Methyl-2-butanone | Acid or Base catalyst | Heating | High |
| Combes | Aniline, 3-Methyl-2,4-pentanedione | Strong acid (e.g., H₂SO₄) | Heating | Moderate (requires specific β-diketone) |
| Skraup | Aniline, Isopropyl-substituted glycerol analog | H₂SO₄, Oxidizing agent | Vigorous heating | Low (requires specific starting material) |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of 2-isopropylquinoline are not prominently available in the reviewed literature. Researchers seeking to synthesize this compound would need to adapt general procedures for the Doebner-von Miller or Friedländer reactions. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, would be necessary to achieve satisfactory yields.
Visualizing Synthetic Pathways
To illustrate the logical flow of a typical quinoline synthesis and the relationship between the different classical methods, the following diagrams are provided.
Caption: General workflow for quinoline synthesis.
Caption: Comparison of classical quinoline syntheses.
Conclusion
While several classical methods are theoretically capable of producing 2-isopropylquinoline, a lack of specific, published experimental data hinders a direct, quantitative comparison. The Doebner-von Miller and Friedländer reactions appear to be the most promising and straightforward routes. Researchers aiming to synthesize this compound should consider these methods as a starting point for experimental optimization. Further research and publication of detailed synthetic procedures for 2-isopropylquinoline would be highly beneficial to the chemical and pharmaceutical research communities.
References
- 1. rsc.org [rsc.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro and In Vivo Antitumor Activities of Chloroquine and Mefloquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antitumor effects of two well-known quinoline derivatives: Chloroquine and Mefloquine. While the initial query specified (1-methylethyl)-quinoline, a lack of extensive research on this particular compound has necessitated a shift in focus to these extensively studied analogs. This guide synthesizes experimental data to offer a comprehensive overview of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
In Vitro Antitumor Activity
The in vitro cytotoxic effects of Chloroquine and Mefloquine have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Comparative IC50 Values
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Chloroquine | HCT116 (Colon) | 2.27 | [1] |
| A549 (Lung) | 71.3 ± 6.1 | [2] | |
| H460 (Lung) | 55.6 ± 12.5 | [2] | |
| 143B (Osteosarcoma) | 53.06 (24h), 24.54 (48h) | [3] | |
| U2OS (Osteosarcoma) | 66.3 (24h), 27.81 (48h) | [3] | |
| Mefloquine | PC3 (Prostate) | <20 | [4] |
| DU145 (Prostate) | ~10 | [5] | |
| Gastric Cancer Cell Lines | 0.5 - 0.7 | [6] | |
| U87 (Glioblastoma) | ~10 | [7] |
In Vivo Antitumor Efficacy
The antitumor potential of Chloroquine and Mefloquine has also been assessed in vivo using xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.
Comparative In Vivo Efficacy
| Quinoline Derivative | Cancer Model | Treatment Regimen | Key Findings | Citation(s) |
| Chloroquine | Oral Squamous Cell Carcinoma (CAL27 xenograft) | 50 mg/kg | Reduced tumor growth; tumor weights were ~25.68% (female) and ~38.28% (male) lower than controls. | [8] |
| Osteosarcoma (xenograft model) | Not specified | Significantly reduced tumor growth rate and tumor weight. | [3] | |
| Hepatocellular Carcinoma (HepG2 orthotopic xenograft) | Not specified | Significantly inhibited tumor growth. | [9] | |
| Mefloquine | Prostate Cancer (PC3 xenograft) | Not specified | Increased lifespan of treated mice. | [7] |
| Esophageal Squamous Cell Carcinoma (Patient-derived xenograft) | Not specified | Inhibited tumor growth, particularly in tumors with high SDHC expression. | [5] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (e.g., Chloroquine or Mefloquine) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Efficacy: Subcutaneous Xenograft Model
This model is widely used to evaluate the efficacy of anticancer agents in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of 1-5 x 10^6 cells per 100-200 µL.[4]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.[10]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume is often calculated using the formula: (width)² x length / 2.[10]
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the quinoline derivative (e.g., Chloroquine or Mefloquine) via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Signaling Pathways and Mechanisms of Action
Chloroquine: Inhibition of Autophagy
Chloroquine is a well-established inhibitor of autophagy, a cellular process of degradation and recycling of cellular components. By accumulating in lysosomes and raising their pH, Chloroquine inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, cell death.[11][12][13]
Caption: Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.
Mefloquine: Inhibition of NF-κB and Induction of Apoptosis
Mefloquine has been shown to exert its anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and inducing apoptosis (programmed cell death). NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition can lead to the activation of apoptotic pathways.[1]
Caption: Mefloquine inhibits the NF-κB pathway and activates caspases, leading to apoptosis.
References
- 1. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. longdom.org [longdom.org]
- 6. Subcutaneous xenograft tumor models [bio-protocol.org]
- 7. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers
A deep dive into the structure-activity relationships (SAR) of quinoline derivatives reveals a versatile scaffold with significant potential in anticancer and ABC transporter modulation research. While specific comprehensive studies on isopropylquinoline derivatives remain elusive in the current literature, analysis of the broader quinoline class provides a robust framework for understanding key structural determinants of biological activity. This guide synthesizes available data to offer researchers a comparative overview of SAR, experimental protocols, and relevant signaling pathways.
Unraveling the Anticancer Potential of Quinoline Scaffolds
Quinoline derivatives have demonstrated significant promise as anticancer agents, with their efficacy being highly dependent on the nature and position of various substituents. Analysis of multiple studies highlights several key SAR trends.
A critical determinant of antiproliferative activity is the substitution pattern on the quinoline core. For instance, the presence of a large and bulky alkoxy group at the 7-position has been shown to be beneficial for activity.[1] Similarly, amino side chain substituents at the 4-position can enhance the antiproliferative effects of these compounds.[1] The length of an alkylamino side chain also plays a crucial role, with studies indicating that a two-carbon (ethyl) linker is often optimal for potency.[1]
Further modifications, such as the introduction of a phenyl group, can also significantly impact activity. The addition of an electronegative group to a 3-phenyltrifluoromethyl quinoline ring has been shown to result in significant growth inhibitory action.
The following table summarizes the structure-activity relationships of a series of 7-substituted-4-aminoquinoline derivatives against human tumor cell lines.
| Compound | R (at position 7) | R1 (at position 4) | IC50 (µM) vs. HCT116 | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |
| 1a | -OCH3 | -NH(CH2)2N(CH3)2 | > 50 | > 50 | > 50 |
| 1b | -OCH2Ph | -NH(CH2)2N(CH3)2 | 1.5 | 2.3 | 1.8 |
| 1c | -OCH2(4-F-Ph) | -NH(CH2)2N(CH3)2 | 0.8 | 1.1 | 0.9 |
| 1d | -OCH2(4-Cl-Ph) | -NH(CH2)2N(CH3)2 | 1.2 | 1.5 | 1.3 |
| 1e | -OCH2CH2Ph | -NH(CH2)2N(CH3)2 | 5.6 | 7.8 | 6.2 |
Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.
Modulating ABC Transporters: A Pathway to Overcoming Multidrug Resistance
ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents. Quinoline derivatives have emerged as potential modulators of these transporters, offering a strategy to reverse MDR.
The modulatory activity of quinoline derivatives on ABC transporters is influenced by specific structural features. For instance, the presence of a basic nitrogen atom has long been recognized as a relevant structural requirement for P-glycoprotein (P-gp/ABCB1) modulators.
Experimental Protocols for Biological Evaluation
To assess the biological activity of quinoline derivatives, a variety of standardized experimental protocols are employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
ABC Transporter Modulation Assay
This assay evaluates the ability of compounds to inhibit the efflux activity of ABC transporters.
-
Cell Culture: Cells overexpressing a specific ABC transporter (e.g., P-gp) are used.
-
Fluorescent Substrate Loading: The cells are pre-incubated with the test compounds at various concentrations. A fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp) is then added and incubated.
-
Efflux Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence plate reader. Increased fluorescence intensity in the presence of the test compound indicates inhibition of the transporter's efflux function.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the activity of quinoline derivatives is crucial for rational drug design.
Figure 1. A generalized experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives.
Figure 2. A simplified diagram of the EGFR signaling pathway, a common target for quinoline-based anticancer agents.
Conclusion
The quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While the structure-activity relationships of the broader class of quinoline derivatives have been extensively studied, a clear and comprehensive picture for isopropylquinoline analogues is yet to be established in the public domain. The data and protocols presented in this guide provide a foundational understanding for researchers and highlight the need for further focused investigation into the synthesis and biological evaluation of isopropylquinoline derivatives to unlock their full therapeutic potential.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Quinoline, (1-methylethyl)-
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of Quinoline, (1-methylethyl)-, also known as isopropylquinoline. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this hazardous chemical.
I. Immediate Safety Considerations
Quinoline, (1-methylethyl)- is classified as a hazardous substance. Improper disposal can lead to significant health risks and environmental contamination. Key hazards include:
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Irritation: Causes skin and eye irritation.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Therefore, this material and its container must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
II. Quantitative Data for Disposal and Handling
| Property | Value | Significance for Disposal & Handling |
| Synonyms | Isopropyl quinoline, 6-Isopropylquinoline | Use these terms when consulting with safety data sheets (SDS) and waste disposal services. |
| Appearance | Colorless to pale yellow liquid | Visual identification of the substance. |
| Solubility | Insoluble in water; Soluble in alcohol | Do not attempt to dilute with water for disposal. Alcohol can be used for cleaning and decontamination of equipment, with the resulting solution also treated as hazardous waste.[2] |
| Boiling Point | ~271-281 °C | Its low volatility at room temperature reduces inhalation risk, but it should still be handled in a well-ventilated area or fume hood. |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area under inert gas. | Proper storage is crucial to prevent degradation and reaction with other substances. Containers should be clearly labeled as hazardous waste. |
| Disposal Classification | Hazardous Waste | Must be collected by a licensed hazardous waste disposal company. Do not mix with non-hazardous waste. |
III. Procedural Guidance for Disposal
The primary and recommended method for the disposal of Quinoline, (1-methylethyl)- is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
Workflow for Disposal of Quinoline, (1-methylethyl)-
Caption: Disposal workflow for Quinoline, (1-methylethyl)-.
IV. Detailed Protocols
Protocol 1: Collection and Storage of Liquid Waste
-
Segregation: Designate a specific, sealed container for liquid waste of Quinoline, (1-methylethyl)- and any solvents (e.g., alcohol) used for rinsing contaminated glassware. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container: Use a chemically resistant container (e.g., glass or a compatible plastic) with a secure, tight-fitting lid. The container must be in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Quinoline, (1-methylethyl)-," and any other components in the waste mixture. Affix the appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from heat sources and incompatible materials, until it is collected by a certified waste disposal service.
Protocol 2: Management of Spills and Contaminated Materials
-
Immediate Action: In case of a spill, evacuate the immediate area and ensure adequate ventilation. Eliminate all ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.
-
Containment and Absorption: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or commercial sorbents. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol). All cleaning materials must be disposed of as hazardous waste.
-
Disposal: The container with the absorbed spill and cleaning materials must be labeled and disposed of as hazardous waste, following the same procedure as for liquid waste.
Protocol 3: Decontamination of Laboratory Equipment
-
Initial Rinse: Rinse the contaminated equipment (e.g., glassware, stir bars) with a minimal amount of a suitable solvent, such as alcohol, in which isopropylquinoline is soluble.[2] This rinseate must be collected and treated as hazardous waste.
-
Washing: After the initial rinse, wash the equipment thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Cleaning Materials: Any disposable materials used in the decontamination process, such as gloves and wipes, should be disposed of as hazardous waste.
Disclaimer: The information provided is a general guide. Always consult your institution's specific safety protocols and a certified hazardous waste disposal service to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Quinoline, (1-methylethyl)-
This guide provides crucial safety protocols and logistical information for handling Quinoline and its derivatives, such as Quinoline, (1-methylethyl)-. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the structural similarities, the safety precautions for Quinoline are presented as a baseline for its derivatives. However, always consult the specific Safety Data Sheet (SDS) for the exact compound being used.
Quinoline is a hazardous chemical that is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Quinoline and its derivatives. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). Gloves must be inspected before use and disposed of if contaminated. | Tested according to EN 374.[3] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat with full-length sleeves. Full-length pants and close-toed shoes are mandatory. | Ensure no skin is exposed.[1][5] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if engineering controls are insufficient or as the sole means of protection. | NIOSH (US) or CEN (EU) approved.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[7]
-
Avoid inhalation of vapor or mist.[5]
-
Use non-sparking tools to prevent ignition.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from heat, sparks, and open flames.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]
Emergency Procedures
Immediate action is critical in case of exposure or a spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Do not let the chemical enter drains.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Disposal: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not dispose of it in sewer systems.[4]
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and absorbent materials in a suitable, closed container for hazardous waste.
-
Packaging: Contaminated containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
Quantitative Data Summary
| Property | Value |
| Oral LD50 (rat) | 262 mg/kg[5] |
| Boiling Point | 237.1 °C[7] |
| Flash Point | 101 °C (213.8 °F)[7] |
| Vapor Density | 4.45 (Air = 1.0)[7][8] |
| Autoignition Temperature | 480 °C (896 °F)[7][8] |
| Explosion Limits | Lower: 1.2 vol %, Upper: 7.0 vol %[7][8] |
Emergency Response Workflow
Caption: Emergency workflow for a chemical spill or exposure incident.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. research.uga.edu [research.uga.edu]
- 6. fishersci.com [fishersci.com]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. thermofishersci.in [thermofishersci.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
